molecular formula C41H74N10O11S1 B1578869 β-Amyloid (33-42)

β-Amyloid (33-42)

Cat. No.: B1578869
M. Wt: 915.2
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Description

Significance of Amyloid-β Peptides in Neurobiological Research

Amyloid-β (Aβ) peptides are central to neurobiological research, primarily due to their strong association with Alzheimer's disease (AD). stanford.edugenscript.com These peptides, typically 36 to 43 amino acids in length, are the main component of amyloid plaques found in the brains of individuals with AD. wikipedia.org The "amyloid hypothesis" posits that the accumulation and aggregation of Aβ peptides initiate a cascade of events leading to synaptic dysfunction, neurodegeneration, and cognitive decline. mdpi.comfrontiersin.org

Aβ peptides are derived from the amyloid precursor protein (APP), a transmembrane protein, through sequential cleavage by β-secretase and γ-secretase. wikipedia.orggenscript.com While Aβ is produced throughout life, its aggregation into soluble oligomers and insoluble fibrils is a key pathological feature of AD. genscript.comnih.gov Research suggests that soluble oligomeric forms of Aβ are particularly toxic to nerve cells. wikipedia.orgnih.gov The two major isoforms are Aβ40 and Aβ42, with Aβ42 being more prone to aggregation and more prominently found in the amyloid plaques of AD patients. frontiersin.orgbmbreports.org The study of Aβ peptides and their various fragments is crucial for understanding the molecular mechanisms of AD and for developing potential therapeutic strategies. genscript.comgenscript.com

Overview of Amyloid-β Fragment Research Focus

A significant area of focus is on N-terminally truncated and C-terminal fragments. For instance, N-terminally truncated peptides like Aβp3-42 and Aβp11-42 are found in the plaques of both AD and Down's syndrome brains. nih.gov The C-terminal fragments (CTFs) of Aβ42 are also of great interest, with studies exploring their potential to inhibit the toxicity of the full-length Aβ42 peptide. semanticscholar.org Researchers are examining the biophysical properties, aggregation kinetics, and neurotoxicity of these various fragments to better understand their specific roles in the pathology of AD. nih.govscispace.com For example, studies have investigated how different fragments, such as Aβ(16-22) and Aβ(34-42), contribute to the formation of β-sheets and amyloid fibrils. aip.org The synthesis of these fragments is also a key research area, as it enables detailed in vitro and in vivo studies. genscript.comsemanticscholar.org

Historical and Conceptual Frameworks in Amyloid-β Studies

The study of amyloid-β (Aβ) dates back to the early 20th century with Alois Alzheimer's description of amyloid plaques in the brain of a patient with a unique form of dementia. snmjournals.org However, it wasn't until 1984 that the primary component of these plaques was identified as the Aβ peptide. nih.gov This discovery laid the foundation for the "amyloid cascade hypothesis," which proposed that the deposition of Aβ is the central event in the pathogenesis of Alzheimer's disease (AD). mdpi.com

Early research focused on characterizing the Aβ peptide and its precursor, the amyloid precursor protein (APP). mdpi.com The identification of mutations in the APP gene in families with early-onset AD provided strong genetic evidence supporting the amyloid hypothesis. frontiersin.orgnih.gov Subsequent research identified the enzymes responsible for cleaving APP to produce Aβ, namely β-secretase and γ-secretase. mdpi.com

The conceptual framework of Aβ research has evolved over time. Initially, the focus was on the insoluble amyloid plaques as the primary toxic species. However, more recent studies have shifted the focus to soluble oligomeric forms of Aβ, which are now believed to be the most neurotoxic species. stanford.eduwikipedia.org This has led to the development of new therapeutic strategies aimed at preventing the formation of these toxic oligomers. acs.org Furthermore, the role of Aβ has been expanded beyond pathology, with some studies suggesting it may have physiological functions, such as protecting against infection and regulating synaptic function. frontiersin.org The development of amyloid imaging techniques, such as positron emission tomography (PET), has allowed for the in vivo visualization of amyloid plaques in the brain, providing a valuable tool for diagnosis and for monitoring the effectiveness of anti-amyloid therapies. snmjournals.org

Data Tables

Table 1: Key Amyloid-β Peptides and Fragments in Research

Peptide/FragmentDescriptionSignificance in Research
Aβ(1-40) A 40-amino acid long peptide, a major isoform of Aβ. frontiersin.orgPredominantly found in the cerebral vasculature. pnas.org Less prone to aggregation compared to Aβ(1-42). frontiersin.org
Aβ(1-42) A 42-amino acid long peptide, highly amyloidogenic. wikipedia.orgThe primary component of amyloid plaques in AD. wikipedia.orgpnas.org Its accumulation is a key event in AD pathogenesis. frontiersin.org
Aβp3-42 N-terminally truncated and pyroglutamylated Aβ peptide. nih.govFound in plaques of AD and Down's syndrome brains. nih.gov May play a role in plaque formation. nih.gov
Aβ(25-35) A shorter, toxic fragment of Aβ. mdpi.comUsed in in vitro studies to induce neurotoxicity and oxidative stress. nih.gov
Aβ(33-42) A C-terminal fragment of Aβ42. medchemexpress.comStudied for its aggregation properties and potential as an inhibitor of Aβ42 toxicity. scispace.comnih.gov

Table 2: Milestones in Amyloid-β Research

YearMilestoneReference
1906 Alois Alzheimer describes amyloid plaques in a patient's brain. snmjournals.org
1984 The primary component of amyloid plaques is identified as the Aβ peptide. nih.gov
1991 Mutations in the APP gene are linked to familial Alzheimer's disease. frontiersin.org
Early 2000s Development of the first amyloid PET imaging agent, Carbon-11 Pittsburgh Compound B. snmjournals.org
Recent Years Shift in focus from insoluble plaques to soluble Aβ oligomers as the primary toxic species. stanford.eduwikipedia.org

Properties

Molecular Formula

C41H74N10O11S1

Molecular Weight

915.2

sequence

GLMVGGVVIA

Origin of Product

United States

Molecular Biogenesis and Processing of Amyloid β Peptides

Amyloid Precursor Protein (APP) Metabolism Pathways

APP undergoes proteolytic processing through two primary and mutually exclusive pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. nih.gov The pathway taken determines whether Aβ peptides are produced.

The amyloidogenic pathway leads to the generation of amyloid-β peptides. frontiersin.org This process is initiated by the enzymatic action of β-secretase, which cleaves APP to produce a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment known as C99. frontiersin.orgfrontiersin.org The C99 fragment is the immediate precursor to Aβ. nih.gov This initial cleavage occurs in acidic intracellular compartments like endosomes. cell-stress.compnas.org Subsequently, the γ-secretase complex cleaves C99 within its transmembrane domain. frontiersin.org This second cleavage releases the Aβ peptide into the extracellular space and the APP intracellular domain (AICD) into the cytoplasm. frontiersin.orgnih.gov The amyloidogenic processing of APP is associated with its localization in lipid rafts, which are specialized membrane microdomains. mdpi.comwikipedia.org

Under normal physiological conditions, the majority of APP is processed via the non-amyloidogenic pathway. frontiersin.orgmdpi.com This pathway is initiated by α-secretase, which cleaves APP within the Aβ domain. frontiersin.org This cleavage event precludes the formation of the intact Aβ peptide. nih.gov The action of α-secretase releases a soluble N-terminal fragment, sAPPα, and leaves a membrane-tethered C-terminal fragment called C83. cell-stress.commdpi.com Subsequently, the γ-secretase complex cleaves the C83 fragment, releasing a non-toxic p3 peptide and the APP intracellular domain (AICD). cell-stress.commdpi.com This pathway is generally considered non-pathogenic.

Key Enzymes and Fragments in APP Processing Pathways
PathwayInitiating EnzymeAPP Fragments Generated (Initial Cleavage)Subsequent EnzymeFinal Products
Amyloidogenicβ-Secretase (BACE1)sAPPβ, C99γ-SecretaseAβ, AICD
Non-Amyloidogenicα-SecretasesAPPα, C83γ-Secretasep3, AICD

Enzymatic Cleavage Mechanisms in Amyloid-β Production

The production of Aβ is critically dependent on the sequential activity of two key enzymatic complexes: β-secretase and γ-secretase.

The primary β-secretase involved in the amyloidogenic pathway is the β-site APP-cleaving enzyme 1 (BACE1). researchgate.net BACE1 is an aspartic protease that initiates the production of Aβ. nih.gov Its cleavage of APP at the N-terminus of the Aβ sequence is the rate-limiting step in Aβ generation. researchgate.net BACE1 is a transmembrane protein with its active site in the extracellular domain. mdpi.com While BACE1 is the major β-secretase in the brain, another homolog, BACE2, also exists. However, BACE1 is considered the primary β-secretase for Aβ generation in neurons. wikipedia.org Increased levels and activity of BACE1 have been observed in the brains of individuals with sporadic Alzheimer's disease. nih.gov

The γ-secretase complex is responsible for the final cleavage of the C99 fragment, which liberates the Aβ peptide. frontiersin.org This is an intramembrane cleavage event, a complex process that occurs within the lipid bilayer of the cell membrane. frontiersin.org The γ-secretase is a multi-protein complex composed of four core components: Presenilin-1 (PSEN1) or Presenilin-2 (PSEN2), Nicastrin, Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2). nih.gov Presenilin forms the catalytic core of the complex. elifesciences.org The γ-secretase complex is not specific to APP and cleaves a variety of other transmembrane proteins. frontiersin.org

Components of the γ-Secretase Complex
ComponentFunction
Presenilin-1 (PSEN1) or Presenilin-2 (PSEN2)Catalytic subunit with aspartyl protease activity.
NicastrinSubstrate recognition and stabilization of the complex.
Anterior pharynx-defective 1 (APH-1)Scaffolding protein involved in complex assembly.
Presenilin enhancer 2 (PEN-2)Involved in the endoproteolysis and activation of Presenilin.

The cleavage by γ-secretase is not precise and results in the production of Aβ peptides of varying lengths, typically ranging from 38 to 43 amino acids. nih.gov This imprecise cleavage leads to C-terminal heterogeneity. nih.gov The two most common isoforms are Aβ40 and Aβ42. frontiersin.org Aβ40 is the more abundant species, typically accounting for about 90% of the total Aβ produced. frontiersin.org However, Aβ42 is considered more pathogenic as it is more prone to aggregation and is the primary component of amyloid plaques. frontiersin.orgmdpi.com Familial Alzheimer's disease mutations, particularly in the presenilin genes, often lead to an increased ratio of Aβ42 to Aβ40. frontiersin.org The sequential cleavage by γ-secretase can occur in a stepwise manner, predominantly at three-residue intervals, leading to the different Aβ product lines. frontiersin.org

Alternative Enzymatic Contributions to Amyloid-β Production

While the canonical amyloidogenic pathway involving β-secretase (BACE1) and the γ-secretase complex is the primary route for producing amyloid-β (Aβ) peptides, a number of other enzymes can also process the amyloid precursor protein (APP). These alternative pathways contribute to the diversity of Aβ species found in the brain, though they are not known to be primary sources of the specific C-terminal fragment β-Amyloid (33-42). Instead, they typically generate N-terminally truncated or modified Aβ peptides. Understanding these pathways is crucial for a complete picture of APP metabolism and the generation of various amyloidogenic fragments.

Several enzymes have been identified as alternative proteases that can cleave APP, influencing the subsequent production of Aβ peptides. These include members of the cathepsin family, meprin β, and caspases.

Meprin β

Meprin β, a metalloprotease, has been shown to cleave APP at or near the β-secretase cleavage site. This processing can lead to the generation of N-terminally truncated Aβ variants, such as Aβ2-x. Research indicates that meprin β can act independently of BACE1 and may contribute to the amyloidogenic burden in the brain. Its activity results in Aβ species that begin at the second amino acid residue of the Aβ sequence.

Cathepsins

Certain members of the cathepsin family of proteases, particularly Cathepsin B, have been investigated for their role as alternative β-secretases. Cathepsin B can cleave the wild-type β-secretase site on APP, leading to the production of Aβ peptides. Studies have shown that Cathepsin B is involved in generating not only Aβ1-40/42 but also N-terminally truncated species like Aβ2-x and pyroglutamated Aβ (pGlu-Aβ), which is a modified and highly aggregation-prone form of Aβ.

Caspases

Caspases are a family of proteases primarily known for their role in apoptosis, or programmed cell death. Certain caspases, such as caspase-3, can cleave APP at its C-terminus. This cleavage does not produce Aβ peptides directly but generates a C-terminal fragment of APP known as C31. The generation of this fragment is linked to the cytotoxic effects of Aβ and is considered a step in the cascade of events leading to neuronal cell death in Alzheimer's disease.

The following table summarizes the key alternative enzymes and their known contributions to APP processing and the production of various Aβ fragments. It is important to note that these pathways are not documented as sources for the specific Aβ(33-42) fragment, which is more likely a product of the subsequent degradation of full-length Aβ peptides like Aβ1-42.

Table 1: Alternative Enzymes in APP Processing

Enzyme Enzyme Class Known APP Cleavage Site/Effect Resulting Aβ-related Products
Meprin β Metalloprotease Cleaves APP near the β-secretase site, at position p2 of the Aβ sequence. N-terminally truncated Aβ variants (e.g., Aβ2-x).
Cathepsin B Cysteine Protease Cleaves APP at the wild-type β-secretase site. Aβ1-40/42 and N-terminally truncated species (e.g., Aβ2-x, pGlu-Aβ).

| Caspases | Cysteine Protease | Cleave APP at the C-terminal intracellular domain. | Does not directly produce Aβ; generates cytotoxic APP fragment C31. |

Structural Dynamics and Aggregation Pathways of Amyloid β Peptides

Amyloid-β Monomer Conformations and Transitions

Monomeric Aβ peptides, including the β-Amyloid (33-42) fragment, are typically classified as intrinsically disordered proteins, lacking a stable globular structure under physiological conditions. bmbreports.org However, they are not entirely random coils and can sample a variety of transient conformations that are prerequisites for aggregation.

α-Helical to β-Sheet Structural Conversion

The transition from a soluble, often partially α-helical or random coil structure to a β-sheet-rich conformation is a key event in amyloid formation. nih.govpnas.orgresearchgate.net While full-length Aβ peptides can exhibit transient α-helical structures, especially in membrane-mimicking environments, the aggregation pathway involves a conformational shift to β-sheets. nih.govresearchgate.net This conversion is considered an essential step for Aβ aggregation. nih.gov Studies on various Aβ fragments show that this transition is influenced by environmental factors such as pH and peptide concentration. researchgate.net For instance, some Aβ peptides favor an α-helical conformation at low and high pH but convert to β-sheets in the pH range of 4 to 7. researchgate.net This structural change allows the peptide backbone to form the intermolecular hydrogen bonds that stabilize the growing amyloid aggregate. nih.gov Oligomeric intermediates containing α-helical content have been observed, which can then convert into amyloid-like β-structures, initiating the aggregation cascade. nih.gov

Dynamics of Aggregation-Prone Regions

The propensity of a peptide to aggregate is heavily influenced by specific "aggregation-prone regions" within its sequence. cam.ac.uk These regions are often rich in hydrophobic residues. The β-Amyloid (33-42) fragment is a prime example of such a region, characterized by a high concentration of hydrophobic amino acids that drive its self-assembly.

The table below details the amino acid sequence of β-Amyloid (33-42) and highlights the hydrophobic nature of its constituent residues, which is a primary driver for aggregation.

Residue PositionAmino AcidThree-Letter CodeOne-Letter CodeProperty
33Glycine (B1666218)GlyGSmallest residue, provides flexibility
34LeucineLeuLHydrophobic
35MethionineMetMHydrophobic
36ValineValVHydrophobic
37GlycineGlyGSmallest residue, provides flexibility
38GlycineGlyGSmallest residue, provides flexibility
39ValineValVHydrophobic
40ValineValVHydrophobic
41IsoleucineIleIHydrophobic
42AlanineAlaAHydrophobic

The backbone flexibility provided by the glycine residues at positions 33, 37, and 38 is considered crucial for facilitating the conformational changes required for fibril formation. nih.govacs.org The hydrophobic residues at the C-terminus are thought to stabilize aggregation-prone conformations, significantly contributing to the peptide's tendency to aggregate. nih.gov

Oligomerization Processes of Amyloid-β Peptides

The initial self-assembly of Aβ monomers leads to the formation of small, soluble aggregates known as oligomers. These species are considered by many researchers to be the most neurotoxic forms of Aβ. nih.gov The oligomerization process is complex, involving the stepwise addition of monomeric units. scispace.com

Formation of Soluble Oligomeric Species (e.g., Aβ-derived diffusible ligands)

Elevated concentrations of Aβ monomers facilitate their association into soluble oligomers. nih.gov These oligomers can exist in various sizes, from small dimers and trimers up to larger dodecamers and octadecamers. nih.govscispace.comfrontiersin.org These species, sometimes referred to as Aβ-derived diffusible ligands (ADDLs), are highly dynamic and exist in equilibrium with monomers. scispace.com Studies have shown that even C-terminal fragments of Aβ, such as Aβ(33-42), readily aggregate and form particles. nih.gov The formation of these oligomers is strongly influenced by hydrophobic interactions. acs.org

Fibrillization and Amyloid Fibril Formation

Fibrillization is the process by which soluble oligomers undergo further assembly into large, insoluble, and highly ordered structures known as amyloid fibrils. This process is often described by a nucleation-dependent polymerization model, which involves a lag phase (nucleation), followed by a rapid growth phase (elongation). nih.govacs.orgnih.gov During the nucleation step, oligomers rearrange to form a stable "seed" or nucleus. acs.orgnih.gov Once a nucleus is formed, it can rapidly recruit and incorporate monomers, leading to the elongation of the fibril. nih.govugr.es

C-terminal fragments of Aβ42 that are longer than eight residues, including Aβ(33-42), have been shown to form fibrils with significant morphological variability. nih.gov The core of these fibrils consists of a cross-β structure, where β-sheets run perpendicular to the fibril axis. nih.gov The β-Amyloid (33-42) region is critical in forming these stable β-sheet structures that constitute the spine of the mature fibril.

Nucleation, Elongation, and Stationary Phases of Fibril Growth

The aggregation of amyloid peptides, including the Aβ(33-42) fragment, follows a nucleation-dependent polymerization model. This process is characterized by a sigmoidal growth curve that can be divided into three distinct phases:

Nucleation (Lag Phase): This initial phase is thermodynamically unfavorable. Monomeric Aβ peptides are predominantly in a disordered state but undergo conformational changes to form unstable oligomeric nuclei. The rate of aggregation is slow as a critical concentration of these nuclei must be reached before significant fibril growth can occur. nih.gov

Elongation (Growth Phase): Once stable nuclei are formed, they act as templates for the rapid addition of monomers. This leads to an exponential growth of protofibrils and mature fibrils. nih.govnih.gov This phase is characterized by a sharp increase in markers of aggregation, such as Thioflavin T (ThT) fluorescence. nih.govrpeptide.com

Stationary (Plateau Phase): The aggregation process slows down and eventually reaches a plateau as the pool of available monomers is depleted. At this stage, a dynamic equilibrium is established between the monomers and the aggregated fibrillar forms. nih.gov

The kinetics of these phases are highly dependent on peptide concentration, with higher concentrations generally leading to shorter lag phases and faster elongation rates. nih.govresearchgate.net

Cross-β Structural Motif and Supramolecular Assembly

A defining characteristic of amyloid fibrils, including those formed by Aβ(33-42) and its parent peptides, is the cross-β structural motif. nih.govresearchgate.net This architecture consists of β-sheets that run perpendicular to the long axis of the fibril, with the individual β-strands oriented perpendicular to this axis. nih.govresearchgate.net

Key features of the cross-β structure include:

Intermolecular Hydrogen Bonding: The β-strands within a sheet are stabilized by hydrogen bonds between the backbone amide and carbonyl groups of adjacent peptides, forming an extended, flat structure. nih.gov

Steric Zipper Interface: The β-sheets stack on top of each other, and the side chains from opposing sheets interdigitate in a complementary fashion, creating a "steric zipper" that locks the structure in place. nih.govucla.edu This tight packing excludes water and provides significant stability to the fibril core.

Hierarchical Assembly: The process begins with monomers assembling into oligomers, which then form protofilaments. These protofilaments, each possessing a cross-β structure, associate laterally to form the mature, multi-stranded amyloid fibril. ucla.edunih.gov Solid-state Nuclear Magnetic Resonance (ssNMR) has been a critical tool for elucidating these detailed atomic-level structures. nih.govresearchgate.net

The Aβ(33-42) sequence, being highly hydrophobic, plays a significant role in forming the core of this cross-β structure in the full-length Aβ42 peptide. nih.govnih.gov

Parallel and Antiparallel β-Sheet Arrangements in Fibrils

Within the cross-β framework, the individual β-strands can align in two primary arrangements: parallel or antiparallel.

Parallel Arrangement: All β-strands are oriented in the same direction (e.g., N-terminus to C-terminus). This in-register parallel arrangement is a common feature in fibrils formed from the full-length Aβ(1-42) peptide. nih.gov

Antiparallel Arrangement: Adjacent β-strands are oriented in opposite directions. This arrangement has been observed in fibrils formed from certain Aβ fragments and under specific experimental conditions. nih.govacs.org

Studies on the Aβ(33-42) fragment have revealed structural plasticity. While some studies using techniques like Fourier-transform infrared (FT-IR) spectroscopy have identified antiparallel β-sheet structures in Aβ(33-42) fibrils formed in aqueous solution d-nb.info, other research has shown that the fragment can adopt a parallel arrangement, sometimes with a mix of antiparallel sheets, particularly at neutral pH. nih.gov Furthermore, the presence of surfaces, such as graphite, can tune the secondary structure from the antiparallel arrangement typical of fibrils to a parallel β-strand conformation that forms a molecular monolayer. d-nb.info This indicates that the specific conformation can be influenced by the local environment. nih.govd-nb.info

Factors Modulating Amyloid-β Aggregation

The aggregation of the Aβ(33-42) peptide is not solely dependent on its primary sequence but is profoundly influenced by a range of external and intrinsic factors that can alter the kinetics and thermodynamics of fibril formation.

Environmental Factors (e.g., pH, temperature, ionic strength, solvents)

The physicochemical environment plays a critical role in modulating the aggregation pathway of amyloid peptides.

FactorEffect on AggregationResearch Findings
pH Alters the protonation state of amino acid side chains, affecting electrostatic interactions and solubility.For full-length Aβ, lower pH can accelerate aggregation by reducing electrostatic repulsion. researchgate.netoup.com Studies on Aβ fragments show pH can influence the secondary structure, with Aβ(33-42) adopting a mix of parallel and antiparallel β-sheets at neutral pH. nih.gov
Temperature Affects the kinetics of conformational changes and the hydrophobic interactions driving aggregation.Increasing the temperature generally accelerates the aggregation process for amyloid peptides, shortening the lag phase and increasing the elongation rate. oup.commdpi.com
Ionic Strength Modulates electrostatic screening between peptide molecules.For the parent Aβ(1-42) peptide, increasing ionic strength (e.g., by adding NaCl) can promote aggregation by masking repulsive charges, thereby facilitating the association of monomers. researchgate.netmdpi.com
Solvents Can stabilize or destabilize intermediate structures.The presence of organic solvents like DMSO has been used in experimental setups to prepare Aβ(33-42) for aggregation studies. nih.gov The solvent environment is a critical factor in determining aggregation propensity. scispace.com

These environmental factors can collectively or individually shift the equilibrium between monomeric and aggregated states, influencing both the rate of formation and the final morphology of the amyloid structures. nih.govnih.gov

Influence of Amyloid-β Concentration and Species Ratio (e.g., Aβ40/Aβ42)

The concentration of the amyloid peptide is a fundamental driver of aggregation. The process is concentration-dependent, with a critical aggregation concentration (cac) below which aggregation does not spontaneously occur. nih.govnih.gov Above this threshold, higher concentrations lead to a more rapid nucleation and elongation, significantly reducing the time to fibril formation. researchgate.net

Role of Specific Residues in Aggregation Kinetics (e.g., Arg5, C-terminus)

Specific amino acid residues are critical determinants of aggregation propensity. While Arg5 is important for the full-length peptide, it is not present in the Aβ(33-42) fragment. nih.gov For this C-terminal segment, the key residues are those that constitute the sequence itself.

The C-terminus of Aβ42 (residues 33-42) is highly hydrophobic and structurally flexible, which are key features contributing to its rapid aggregation. bmbreports.org The final two residues of Aβ42, Isoleucine-41 (Ile41) and Alanine-42 (Ala42), are particularly important.

Ile41 and Ala42: These residues dramatically increase the aggregation propensity of Aβ42 compared to Aβ40. bmbreports.orgnih.gov Studies have shown that Ile41 is essential for mediating the formation of initial oligomeric structures called "paranuclei," while Ala42 facilitates the subsequent association of these units into larger protofibrils. nih.gov

Hydrophobicity: The entire 33-42 sequence is dominated by hydrophobic residues (Leu, Met, Val, Ile, Ala), which drive the collapse and intermolecular association that initiates aggregation. d-nb.info

C-terminal Modification: Amidation of the C-terminus of fragments like Aβ(39-42) has been shown to affect aggregation, indicating the terminal carboxylate group's role in the process. rsc.orgscispace.com

The unique sequence of the C-terminus is therefore a primary determinant of the distinct aggregation pathways and kinetics observed for Aβ42. acs.orgresearchgate.net

Structural Analysis Methodologies for Amyloid-β Aggregates

The investigation into the structural dynamics and aggregation pathways of amyloid-β peptides, particularly the β-Amyloid (33-42) fragment (Aβ(33-42)), employs a range of sophisticated biophysical and computational techniques. These methodologies provide critical insights into the conformational changes that govern the transition from soluble monomers to insoluble amyloid fibrils, a process central to amyloid pathologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., solid-state NMR, hydrogen exchange NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the atomic-level structure and dynamics of amyloid aggregates. Solid-state NMR (ssNMR) is particularly well-suited for studying insoluble and non-crystalline amyloid fibrils. While extensive ssNMR studies have been conducted on full-length Aβ peptides and other fragments, specific high-resolution structural data for the Aβ(33-42) fragment are limited in the available literature.

In studies of related amyloid proteins, residues corresponding to the 33-42 region have sometimes been difficult to assign via ssNMR, suggesting a degree of conformational heterogeneity or dynamics within the fibril core under certain experimental conditions researchgate.net. This indicates that while this region is part of the amyloid structure, it may not always adopt a single, rigid conformation researchgate.net.

Hydrogen exchange (HX) NMR is another valuable technique that provides information on the solvent accessibility and hydrogen bonding of backbone amide protons, thereby mapping the stable core of amyloid fibrils. In this method, fibrils are incubated in deuterium (B1214612) oxide (D₂O), and the rate at which amide protons exchange with deuterium is measured. Protons involved in stable hydrogen bonds, such as those in the core of a β-sheet, will exchange slowly, while those in flexible or solvent-exposed regions will exchange more rapidly. Quenched-hydrogen exchange (qHX) NMR, often coupled with mass spectrometry or solution NMR of the disaggregated fibrils, allows for residue-specific mapping of the protected regions nih.govpnas.orgplos.orgresearchgate.netspringernature.com. While this technique has been instrumental in defining the core structures of Aβ(1-40) and Aβ(1-42) fibrils nih.govpnas.orgplos.org, specific studies detailing the hydrogen exchange profile of the isolated Aβ(33-42) fragment are not prominently available. Such studies would be crucial to precisely define its participation in the hydrogen-bonded β-sheet network within its own fibrillar assemblies.

Cryogenic Electron Microscopy (Cryo-EM)

Cryogenic Electron Microscopy (Cryo-EM) has revolutionized the field of structural biology, enabling the determination of high-resolution structures of large macromolecular complexes, including amyloid fibrils. This technique involves flash-freezing a sample in a thin layer of vitreous ice and imaging it with an electron microscope. The resulting two-dimensional projection images are then computationally reconstructed to generate a three-dimensional density map of the molecule.

Cryo-EM has been successfully used to resolve the atomic structures of various polymorphs of Aβ(1-40) and Aβ(1-42) fibrils, revealing intricate details of protofilament packing and the arrangement of β-sheets. However, based on the conducted research, there are no specific Cryo-EM structures available in the scientific literature for fibrils formed exclusively from the β-Amyloid (33-42) peptide fragment. The focus of high-resolution structural studies has predominantly been on the full-length peptides, which are more directly implicated in Alzheimer's disease pathology.

X-ray Crystallography

X-ray crystallography is a technique that provides atomic-resolution structural information by analyzing the diffraction pattern of X-rays passing through a crystalline sample. While it has been invaluable for determining the structures of thousands of proteins, its application to amyloid fibrils is challenging due to their inherent non-crystalline and polymorphic nature.

However, microcrystallography using short amyloidogenic peptide fragments has provided fundamental insights into the "steric zipper" structure that forms the spine of amyloid fibrils. These studies have revealed how side chains from opposing β-sheets interdigitate, creating a dry and tightly packed interface. Despite these advances with other amyloid fragments, there are currently no published X-ray crystal structures specifically for the β-Amyloid (33-42) peptide. The challenges in crystallizing this fragment have so far precluded its atomic-level structural determination by this method.

Spectroscopic Techniques (e.g., Thioflavin-T assay, Circular Dichroism)

A variety of spectroscopic techniques are routinely used to monitor the aggregation kinetics and secondary structure changes of amyloid peptides like Aβ(33-42).

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of proteins in solution. The far-UV CD spectrum of a peptide provides information about its conformational state. Peptides with a random coil or unordered structure typically exhibit a single negative peak around 198 nm, whereas β-sheet-rich structures show a characteristic negative peak around 218 nm and a positive peak around 198 nm nih.gov.

Studies on Aβ(33-42) have utilized CD spectroscopy to follow its conformational transition. Initially, the peptide adopts a largely unordered structure. Over time, the CD spectrum shifts, indicating a transition to a β-sheet-rich conformation, which is consistent with its aggregation into amyloid fibrils nih.gov. This transition is often characterized by an isodichroic point, suggesting a two-state transition from an unstructured to a β-sheet conformation nih.gov.

Peptide FragmentInitial ConformationFinal Conformation (after incubation)Characteristic CD Spectral Features
β-Amyloid (33-42)Unordered/Random Coilβ-sheet-richShift from a minimum at ~197 nm to a minimum at ~218 nm and a maximum at ~198 nm

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy has also been employed to analyze the secondary structure of Aβ(33-42) aggregates. The amide I region of the IR spectrum (1600-1700 cm⁻¹) is particularly sensitive to the protein backbone conformation. For mature Aβ(33-42) fibrils, FT-IR spectra show a major peak around 1628 cm⁻¹ with a minor shoulder peak at approximately 1696 cm⁻¹, which is characteristic of an antiparallel β-sheet arrangement researchgate.net.

Microscopic Techniques (e.g., Transmission Electron Microscopy)

Microscopic techniques are essential for visualizing the morphology of amyloid aggregates and confirming the presence of fibrillar structures.

Transmission Electron Microscopy (TEM): TEM is a widely used imaging technique to observe the morphology of amyloid fibrils. Samples are typically negatively stained with heavy metal salts (like uranyl acetate) to enhance contrast. TEM studies have confirmed that the Aβ(33-42) peptide self-assembles into distinct amyloid fibrils nih.gov. These fibrils are described as being twisted and filamentous in appearance nih.gov. On the first day of incubation, the fibrils have an average diameter of 10.2 ± 0.9 nm and can be over 500 nm in length nih.gov. This morphology is characteristic of amyloid fibrils formed by longer Aβ peptides and other amyloidogenic proteins.

Peptide FragmentObserved MorphologyAverage Fibril Diameter (Day 1)Average Fibril Length (Day 1)
β-Amyloid (33-42)Twisted, filamentous fibrils10.2 ± 0.9 nm>500 nm

Computational Approaches (e.g., Molecular Dynamics Simulations, docking)

Computational methods, particularly molecular dynamics (MD) simulations and docking studies, provide invaluable atomic-level insights into the mechanisms of amyloid aggregation and the interaction of these aggregates with potential inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For amyloid peptides, MD simulations can be used to investigate the conformational dynamics of monomers, the early stages of oligomerization, the stability of fibril structures, and the pathways of aggregation jst.go.jpnih.govmdpi.comresearchgate.net. Simulations of Aβ fragments have shown that peptides containing the C-terminal hydrophobic region, such as Aβ(29-42), readily form β-hairpin structures that can promote the formation of intermolecular β-sheets, a critical step in oligomer formation mdpi.com. While specific, extensive MD simulation studies focused solely on the Aβ(33-42) fragment are not widely documented in the reviewed literature, the general principles derived from simulations of overlapping and larger fragments are considered relevant to its aggregation behavior.

Docking Studies: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex thieme-connect.commdpi.comnih.govplos.orgacs.org. In the context of amyloid research, docking is often used to predict the binding modes of small molecule inhibitors to Aβ monomers, oligomers, or fibril structures thieme-connect.comnih.govplos.orgacs.org. These studies can identify key interactions, such as hydrophobic contacts and hydrogen bonds, that stabilize the inhibitor-Aβ complex and can help in the rational design of new therapeutic agents. While numerous docking studies have been performed on inhibitors of full-length Aβ(1-42), specific docking analyses targeting the Aβ(33-42) fragment are less common but would be valuable for designing fragment-specific inhibitors.

Biological Functions and Cellular Mechanisms of Amyloid β Peptides Excluding Human Clinical Outcomes

Putative Physiological Roles of Soluble Amyloid-β Monomers and Low-Order Oligomers

Soluble Aβ peptides are not merely metabolic byproducts but are believed to play several essential roles in the central nervous system. These functions are often concentration-dependent, with low, physiological concentrations being beneficial, a concept known as hormesis. en-journal.orgnih.gov The presence of Aβ in the brain and cerebrospinal fluid of healthy individuals supports the idea that the peptide is physiologically active. nih.govnih.gov Research has proposed five main protective roles for Aβ: as a synaptic function regulator, a promoter of brain injury repair, an antimicrobial agent, a tumor suppressor, and a factor in sealing the blood-brain barrier (BBB). en-journal.orgmdpi.com

At physiological concentrations, soluble Aβ is crucial for normal synaptic function and plasticity, the cellular basis for learning and memory. nih.govnih.gov Studies have shown that Aβ is involved in regulating synaptic vesicle cycling and the release of neurotransmitters. mdpi.commdpi.com

Concentration-Dependent Effects: There is a biphasic dose-response of Aβ on synaptic plasticity. Picomolar (pM) concentrations of Aβ42 have been found to enhance long-term potentiation (LTP), a form of synaptic strengthening, and improve memory. nih.govnih.gov Conversely, high nanomolar (nM) to micromolar (µM) concentrations inhibit LTP. nih.govjneurosci.org This suggests that a finely tuned balance of Aβ is necessary for optimal synaptic health. nih.gov The absence or blockade of endogenous Aβ has been shown to impair LTP and memory function, further underscoring its necessary role. nih.gov

Receptor Interactions: Soluble Aβ oligomers can interact with various neuronal receptors to modulate synaptic activity, including cellular prion protein (PrPc), ephrin type B receptor 2 (EphB2), and α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs). spandidos-publications.com The interaction with α7nAChRs, for instance, can promote synaptic plasticity and neuroprotection. nih.gov

Role of β-Amyloid (33-42): The functional activity of Aβ in synaptic regulation appears to reside primarily in its N-terminal domain. In research, the C-terminal fragment β-Amyloid (33-42) has been used to represent the core of the hydrophobic domain for comparative purposes. jneurosci.org Studies suggest this hydrophobic region does not possess the same agonist-like activity on presynaptic nicotinic receptors as N-terminal fragments, indicating a different or less direct role in modulating synaptic plasticity through these specific receptors. jneurosci.org

Soluble, monomeric forms of Aβ have demonstrated neuroprotective properties in various experimental models. nih.govnih.gov This function stands in stark contrast to the well-documented neurotoxicity of Aβ oligomers and fibrils.

Protection Against Excitotoxicity: Synthetic Aβ1-42 monomers have been shown to protect mature neurons against excitotoxic death, a key process in neurodegeneration. nih.govnih.gov This protective effect is mediated, in part, through the activation of the phosphatidylinositol-3-kinase (PI-3-K) survival pathway. nih.govnih.govnih.gov Nonfibrillar Aβ1-42 can also reduce cell death and inhibit intracellular calcium influx triggered by NMDA receptor activation. nih.gov

Trophic Support: Aβ1-42 monomers can support the survival of developing neurons during periods of trophic deprivation. nih.govnih.gov This suggests a role for monomeric Aβ as a neurotrophic factor. The aggregation of these monomers into pathological forms could lead to a "loss-of-function" scenario, depriving neurons of this essential protective support. nih.govnih.gov

Role of β-Amyloid (33-42): Research into the neuroprotective effects of specific Aβ fragments has revealed the importance of the C-terminus. Studies have shown that COOH-terminus peptides, such as Aβ(31-42), can inhibit the neurotoxicity induced by full-length Aβ(1-42) and disrupt its oligomer formation. explorationpub.com This suggests that fragments like β-Amyloid (33-42) may have a role in modulating the toxicity of larger Aβ species, potentially through competitive binding or by interfering with aggregation pathways.

A growing body of evidence supports the "Antimicrobial Protection Hypothesis," which posits that Aβ is an antimicrobial peptide (AMP) and a functional component of the innate immune system. nih.govnih.gov

Broad-Spectrum Activity: Aβ exhibits potent, broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. nih.govnih.gov In vitro studies have demonstrated that Aβ1-40 and Aβ1-42 have antimicrobial activity against at least eight clinically relevant microorganisms, with a potency that is in some cases equivalent to or greater than LL-37, a well-established human AMP. plos.orgmdpi.com

Mechanism of Action: The antimicrobial function of Aβ involves its ability to form oligomers and fibrils that entrap pathogens, disrupt microbial cell membranes, and prevent adhesion to host cells. nih.govnih.govnih.gov This process of fibrillation and aggregation, long viewed as purely pathological, may be a necessary component of its immune defense mechanism. nih.gov

Role of β-Amyloid (33-42): The amyloidogenic properties essential for antimicrobial action are linked to the peptide's sequence. Studies have shown that amyloidogenic Aβ variants that end at position 42 (Aβx-42) are effective at binding to microbial surfaces, causing agglutination, and exerting antimicrobial effects, whereas non-amyloidogenic Aβx-40 variants are largely ineffective. mdpi.comnih.gov This indicates that the C-terminal region, which includes the β-Amyloid (33-42) sequence, is critical for the peptide's ability to aggregate and function as an AMP.

Antimicrobial Activity of Aβ Peptides Against Various Pathogens
PathogenTypeObserved Aβ ActivityReference
Candida albicansFungus (Yeast)High activity; Aβ induces agglutination and kills up to 85% of microorganisms. plos.orgnih.gov
Escherichia coliBacteria (Gram-negative)Aβ peptides reduce colony-forming units by 50%. nih.gov
Enterococcus faecalisBacteria (Gram-positive)Aβ peptides reduce colony-forming units by 50%. nih.gov
Salmonella TyphimuriumBacteria (Gram-negative)In vivo protection observed in mouse models. nih.gov
Herpes Simplex Virus 1 (HSV-1)VirusOligomeric Aβ inhibits HSV-1. en-journal.org

Emerging research suggests that Aβ may possess tumor-suppressive properties. en-journal.orgmdpi.com This function could be linked to its antimicrobial role, as the peptide may intercept and neutralize oncogenic viruses. frontiersin.org In mouse models, direct injection of Aβ into human glioblastoma and lung adenocarcinoma xenografts was found to suppress tumor growth. frontiersin.org Furthermore, treating cultured cancer cell lines with media containing Aβ led to a significant reduction in the proliferation rate of glioblastoma, breast adenocarcinoma, and melanoma cells. frontiersin.org The specific contribution of the β-Amyloid (33-42) fragment to this activity has not been detailed in available research.

The BBB is a critical interface that protects the central nervous system. brightfocus.org While high concentrations of Aβ are known to disrupt BBB integrity, there is a hypothesis that soluble Aβ may have a protective role in sealing BBB leaks under physiological conditions. mdpi.comnih.gov This proposed mechanism involves the ability of Aβ filamentous aggregates to interact with and incorporate blood cells, such as erythrocytes, changing their adherence properties and helping to seal breaches in the brain capillary walls. mdpi.com This function is primarily supported by research in animal models where micro-hemorrhages were induced. mdpi.com The specific role of the β-Amyloid (33-42) fragment in this process is not yet clearly defined.

Mechanisms of Amyloid-β-Mediated Cellular Perturbation (in research models)

While soluble Aβ monomers can be protective, their aggregation into soluble oligomers and insoluble fibrils is widely recognized as a primary driver of cellular toxicity. mdpi.comnih.gov These aggregates perturb cellular function through a variety of mechanisms.

Membrane Interaction and Pore Formation: Aβ oligomers can directly interact with and insert into cellular membranes, disrupting their integrity. mdpi.com This can lead to the formation of pores or ion channels that cause an uncontrolled influx of ions like calcium (Ca2+), leading to dysregulation of cellular homeostasis and subsequent toxicity. mdpi.commdpi.com

Receptor-Mediated Toxicity: Soluble Aβ oligomers can bind to multiple cell surface receptors, triggering aberrant downstream signaling pathways that lead to synaptic dysfunction. nih.gov This binding can cause a redistribution of critical synaptic proteins, induce hyperactivity in glutamate receptors, and lead to Ca2+ overload, oxidative stress, and ultimately, synapse loss. nih.gov

Mitochondrial Dysfunction: Aβ aggregates can accumulate within mitochondria, impairing their function. This leads to increased production of reactive oxygen species (ROS), reduced ATP production, and the initiation of apoptotic pathways, contributing to neuronal cell death. mdpi.com

Inflammatory Response: Aβ aggregates are potent activators of microglia and astrocytes, the resident immune cells of the brain. mdpi.com This activation leads to a chronic neuroinflammatory state characterized by the release of pro-inflammatory cytokines and chemokines, which further exacerbates neuronal damage. mdpi.com

The hydrophobic C-terminal region of Aβ, which includes the β-Amyloid (33-42) sequence, is considered critical for the peptide's aggregation and subsequent toxicity. nih.gov The propensity of Aβ to form toxic oligomeric species is heavily influenced by this domain.

Synaptic Dysfunction and Loss

Research specifically investigating the direct role of the isolated β-Amyloid (33-42) fragment in synaptic dysfunction and loss is not extensively available in the current scientific literature. The majority of studies focus on the full-length β-Amyloid peptides, primarily Aβ (1-40) and Aβ (1-42), and their oligomeric forms as the main drivers of synaptic impairment. These longer peptides have been shown to disrupt synaptic plasticity, leading to the loss of synapses, which is a key feature in the progression of neurodegenerative conditions. While the C-terminal region of β-Amyloid is crucial for its aggregation properties, the specific contribution of the 33-42 fragment alone to synaptic toxicity has not been clearly elucidated.

Excitotoxicity (e.g., Glutamate Dysregulation)

Direct evidence detailing the role of the β-Amyloid (33-42) fragment in inducing excitotoxicity through glutamate dysregulation is limited. The broader body of research on β-Amyloid points to the neurotoxic effects of Aβ oligomers, which can interfere with glutamate transport and receptor function, leading to an overstimulation of neurons and subsequent cell death. For instance, studies have shown that Aβ can enhance the activation of NMDA receptors, leading to excessive calcium influx and excitotoxicity tandfonline.commdpi.com. However, these findings are generally attributed to the larger Aβ peptides, and the specific action of the 33-42 fragment in this process has not been a primary focus of investigation.

Altered Cellular Membrane Permeability and Ion Homeostasis (e.g., Calcium Dysregulation)

The role of β-Amyloid in altering cellular membrane permeability and disrupting ion homeostasis, particularly calcium dysregulation, is a significant area of research. It is proposed that Aβ peptides can form pores in cellular membranes, leading to an uncontrolled influx of ions like calcium plos.orgnih.govsemanticscholar.orgdovepress.commdpi.com. This disruption of calcium homeostasis is a critical factor in neuronal dysfunction and death plos.orgnih.govsemanticscholar.orgdovepress.commdpi.com. While the hydrophobic C-terminal region of Aβ is thought to be important for its interaction with the cell membrane, studies specifically isolating the effects of the β-Amyloid (33-42) fragment on membrane permeability and calcium dysregulation are not prominent in the literature. The neurotoxicity associated with membrane disruption is most commonly linked to oligomeric forms of full-length Aβ peptides acs.org.

Oxidative Stress Induction

The induction of oxidative stress is a well-documented consequence of the presence of β-Amyloid peptides. Aβ is known to interact with metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to lipids, proteins, and nucleic acids juniperpublishers.comimrpress.comfrontiersin.org. Some research suggests that the region around methionine-35, which is within the 33-42 sequence, is critical for the oxidative stress-related neurotoxicity of the larger Aβ(1-42) peptide frontiersin.orgnih.gov. However, there is a lack of studies focusing specifically on the capacity of the isolated β-Amyloid (33-42) fragment to induce oxidative stress.

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

The accumulation of misfolded proteins, including β-Amyloid, can lead to stress in the endoplasmic reticulum (ER) and trigger the unfolded protein response (UPR) vu.nlplos.orgnih.govnih.gov. This cellular stress response is an attempt to restore protein folding homeostasis, but prolonged activation can lead to apoptosis. While it is established that intracellular Aβ can induce ER stress, the specific role of the β-Amyloid (33-42) fragment in this process is not well-defined. Research in this area has primarily focused on the effects of the full-length Aβ(1-42) peptide vu.nlplos.org.

Impairment of Cellular Metabolism

β-Amyloid peptides have been shown to impair cellular metabolism, including mitochondrial function and glucose utilization biorxiv.orgnih.govdovepress.com. Aβ can interact with mitochondrial proteins and disrupt the electron transport chain, leading to decreased ATP production and increased oxidative stress jneurosci.orgmdpi.com. While the broader impacts of Aβ on cellular metabolism are recognized, there is a scarcity of research specifically examining the metabolic consequences of the β-Amyloid (33-42) fragment.

Dysregulation of Gene Expression and Cell Fate

Emerging evidence suggests that β-Amyloid can influence gene expression and cell fate decisions. Studies have indicated that Aβ can lead to changes in the methylation status of genes involved in neuronal differentiation and apoptosis liberty.edumdpi.com. Furthermore, some research has shown that Aβ can act as a transcription factor wikipedia.org. However, these studies have been conducted with longer forms of the Aβ peptide, and there is no clear evidence from the conducted searches to suggest that the β-Amyloid (33-42) fragment alone has a significant role in the dysregulation of gene expression and cell fate.

Interactions of Amyloid β Peptides with Other Biomolecules and Cellular Components

Receptor-Mediated Interactions on Cell Membranes

Aβ peptides, in both soluble oligomeric and fibrillar forms, can bind to a variety of receptors on the surface of neurons and glial cells. nih.gov These interactions are critical for mediating the neurotoxic effects of Aβ and for its cellular internalization. nih.govnih.gov

A wide range of cell surface proteins have been identified as Aβ receptors, including:

N-methyl-D-aspartate receptor (NMDAR) : Aβ oligomers can directly activate NMDA receptors, leading to excitotoxicity and synaptic dysfunction. cambridge.orgmdpi.com

α7-nicotinic acetylcholine (B1216132) receptor (α7nAChR) : This receptor can bind both monomeric and fibrillar forms of Aβ, and this interaction is thought to mediate the internalization of Aβ into neurons. nih.govnih.gov

Receptor for Advanced Glycation End products (RAGE) : RAGE is a multi-ligand receptor that binds to various forms of Aβ and is implicated in Aβ-induced neuroinflammation and oxidative stress. nih.govcore.ac.uk

Formyl peptide receptor-like 1 (FPRL1) : This receptor is involved in the inflammatory response and can be activated by Aβ. nih.gov

Cellular prion protein (PrPC) : Soluble Aβ oligomers bind with high affinity to PrPC, which can then mediate synaptic impairment. mdpi.com

Scavenger receptors (e.g., CD36, SR-A) : These receptors, primarily on microglia, are involved in the uptake and clearance of fibrillar Aβ. nih.gov

Lipoprotein receptor-related proteins (LRPs) : LRP1 is a major receptor involved in the clearance of Aβ from the brain across the blood-brain barrier. jci.org

The binding of Aβ to these receptors can trigger a cascade of intracellular signaling events, leading to synaptic dysfunction, neuronal death, and the activation of inflammatory responses in glial cells. nih.govcambridge.org

Receptor for Advanced Glycation Endproducts (RAGE)

The Receptor for Advanced Glycation Endproducts (RAGE) is a multiligand receptor of the immunoglobulin superfamily that is a well-documented binding partner for Aβ. The interaction between Aβ and RAGE on neurons, microglia, and cerebral vasculature is implicated in Alzheimer's disease (AD) pathology. Binding of Aβ to RAGE on neuronal cells can trigger oxidant stress and activate the transcription factor NF-κB. This activation leads to a positive feedback loop where RAGE expression itself is upregulated, perpetuating cellular activation and stress.

This interaction is not passive; it initiates intracellular signaling cascades, including the activation of MAP kinase pathways, leading to cellular dysfunction. In neurons, this can result in the production of macrophage-colony stimulating factor (M-CSF), which in turn activates microglia. In the context of the blood-brain barrier, the Aβ-RAGE interaction on brain endothelial cells can up-regulate the expression of the chemokine receptor CCR5, promoting the infiltration of T cells into the brain. Research in transgenic mouse models has shown that increased RAGE expression in an Aβ-rich environment exacerbates pathological, biochemical, and behavioral abnormalities. Conversely, blocking the Aβ-RAGE interaction has been shown to reduce the amyloid load and improve cognitive function in animal models.

Table 1: Summary of Aβ Interaction with RAGE

Interacting Aβ Form Cellular Target Key Downstream Effects Pathological Consequence
Amyloid-β peptide Neurons, Microglia, Astrocytes, Endothelial cells Oxidant stress, NF-κB activation, MAP kinase pathway activation, M-CSF production Neuroinflammation, Cellular stress, Increased RAGE expression, T-cell infiltration

p75 Neurotrophin Receptor (p75NTR)

The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily, has been identified as a receptor for oligomeric forms of Aβ. Fluorescence resonance energy transfer (FRET) analysis has confirmed that Aβ oligomers directly interact with the extracellular domain of p75NTR. This binding is not benign and has been shown to mediate Aβ-induced neurodegeneration.

The binding of Aβ to p75NTR can trigger cell death signaling pathways. This process involves the receptor's death domain and leads to the activation of caspases-8 and -3, the generation of reactive oxygen species, and the induction of oxidative stress. In vitro studies have demonstrated that neurons lacking p75NTR show reduced sensitivity to Aβ-induced cell death and are protected from neuritic dystrophy. Furthermore, the interaction between Aβ and p75NTR can lead to the hyperphosphorylation of the tau protein, another key pathological feature of AD, through pathways involving calpain/CDK5 and AKT/GSK3β. The neurotoxic effects of Aβ mediated by p75NTR can be potentiated by inflammatory cytokines such as TNF-α and IL-1β.

Table 2: Summary of Aβ Interaction with p75NTR

Interacting Aβ Form Cellular Target Key Downstream Effects Pathological Consequence
Oligomeric Aβ(1-42), Aβ(1-40) Neurons Death domain activation, Caspase-8 and -3 activation, ROS production, JNK activation, Tau hyperphosphorylation Neuronal apoptosis, Neuritic dystrophy, Oxidative stress, Neurodegeneration

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, have a high-affinity binding interaction with Aβ peptides. This interaction is significant as cholinergic neurons, which express nAChRs, are among the first to be affected in Alzheimer's disease. Studies have shown co-localization of α7 nAChRs and Aβ in cortical regions and amyloid plaques in AD brains.

The functional consequences of the Aβ-nAChR interaction are complex and can be subtype-dependent. Aβ can act as both an antagonist and an agonist. For instance, nanomolar concentrations of Aβ have been shown to inhibit nicotine-evoked currents in both α7 and non-α7 nAChRs. Paradoxically, picomolar concentrations of Aβ(1-42) can directly activate nAChRs, leading to sustained increases in presynaptic calcium levels. This has led to the suggestion that the apparent inhibitory action of Aβ at higher concentrations is due to occlusion, where prior activation by Aβ prevents further stimulation by nicotine (B1678760). The interaction of Aβ with α7β2-containing nAChRs has been linked to neuronal hyperexcitation, a feature of early AD pathology.

Table 3: Summary of Aβ Interaction with nAChRs

Interacting Aβ Form Receptor Subtype Key Downstream Effects Functional Consequence
Aβ(1-42), Aβ(1-40) α7-containing nAChRs, α4β2 nAChRs Altered calcium influx, Occlusion of nicotine binding, Neuronal hyperexcitation Inhibition or activation of receptor function depending on Aβ concentration, Synaptic dysfunction

Integrins

Integrins, a family of transmembrane receptors that mediate cell-matrix adhesion, have been identified as receptors for Aβ. Fibrillar forms of Aβ have been shown to bind to several integrin subunits on neurons, including β1, α1, α2, and αV. In microglia, Aβ fibrils interact with a receptor complex that includes α6β1-integrin, CD36, and CD47, which stimulates the phagocytosis of Aβ.

The interaction of Aβ with neuronal integrins can have detrimental effects. Binding of Aβ oligomers to β1-integrins can lead to a reduction in cell surface levels of the integrin, compromising cell adhesion. This can also trigger downstream signaling that includes the activation of the actin-severing protein cofilin, leading to mitochondrial dysfunction, ROS generation, and ultimately, apoptosis. Furthermore, the binding of fibrillar Aβ to β1-integrin can activate focal adhesion kinase (FAK) and paxillin, leading to a dysregulation of focal adhesions and contributing to neuronal dystrophy. In platelets, Aβ has been shown to bind to integrin αIIbβ3, triggering outside-in signaling and promoting thrombus formation.

Table 4: Summary of Aβ Interaction with Integrins

Interacting Aβ Form Receptor Subtype Cellular Target Key Downstream Effects Pathological Consequence
Fibrillar Aβ, Oligomeric Aβ β1, α1, α2, αV, α6β1, αIIbβ3 Neurons, Microglia, Platelets MAPK activation, Cofilin activation, FAK/paxillin activation, ROS generation Neurotoxicity, Compromised cell adhesion, Neuronal dystrophy, Aβ phagocytosis (microglia), Thrombus formation (platelets)

Membrane Prion Protein (PrPC)

The cellular prion protein (PrPC), a glycosylphosphatidylinositol (GPI)-anchored protein located in lipid rafts, has been identified as a high-affinity receptor for Aβ oligomers. The binding is specific to oligomeric forms of Aβ and occurs at the N-terminus of PrPC. This interaction is consistently observed in the brains of Alzheimer's disease patients but not in non-demented controls.

The PrPC-Aβ oligomer interaction is believed to be a critical step in mediating the synaptic toxicity of Aβ. This binding can lead to the activation of the Src kinase Fyn, which in turn can trigger a cascade of events leading to synaptic damage and neuronal degeneration. Interestingly, PrPC also interacts with the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), inhibiting its activity and thereby reducing Aβ production. The binding of Aβ oligomers to PrPC can disrupt this interaction, leading to increased BACE1 activity and a feed-forward loop of Aβ production. While the interaction is well-established, some studies suggest that the cognitive impairments induced by Aβ oligomers can occur independently of PrPC.

Table 5: Summary of Aβ Interaction with PrPC

Interacting Aβ Form Binding Site on PrPC Cellular Location Key Downstream Effects Pathological Consequence
Aβ Oligomers N-terminus (residues 23-27 and 92-111) Lipid Rafts Fyn kinase activation, Disruption of PrPC-BACE1 complex Synaptic toxicity, Neuronal degeneration, Increased Aβ production

Heparan Sulfate (B86663) Proteoglycans (HSPG)

Heparan sulfate proteoglycans (HSPGs) are complex macromolecules found on the cell surface and in the extracellular matrix that are known to interact with Aβ. The negatively charged heparan sulfate (HS) chains of HSPGs bind to Aβ, an interaction that is dependent on electrostatic forces. The major binding motif within Aβ has been identified as residues 12-17 (VHHQKL). The degree of sulfation of the HS chains is critical for this binding, with N-sulfation being particularly important for the interaction with aggregated Aβ.

The interaction between HSPGs and Aβ has several pathological implications. HSPGs can act as scaffolds, promoting the fibrillization and aggregation of Aβ peptides. Furthermore, cell-surface HSPGs mediate the internalization of Aβ into cells. This internalization can lead to cytotoxicity; cells deficient in HS are more resistant to Aβ toxicity. By facilitating both aggregation and cellular uptake, HSPGs play a significant role in the metabolism and pathogenic propagation of Aβ.

Table 6: Summary of Aβ Interaction with HSPG

Interacting Aβ Form Binding Site on Aβ Key Structural Feature of HSPG for Binding Key Downstream Effects Pathological Consequence
Aβ monomers and aggregates Residues 12-17 (VHHQKL) N-sulfation and overall sulfation level Aβ internalization, Promotion of Aβ fibrillization Aβ cytotoxicity, Amyloid plaque formation, Propagation of proteopathic seeds

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1)

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) is a large endocytic receptor that plays a crucial role in the clearance of Aβ from the brain. LRP1 is expressed on various brain cells, including neurons, astrocytes, and vascular smooth muscle cells. It mediates the cellular uptake and subsequent lysosomal degradation of Aβ. LRP1 can bind to Aβ either directly or indirectly via chaperones like apolipoprotein E (ApoE).

In addition to cellular degradation, LRP1 is vital for transporting Aβ across the blood-brain barrier (BBB) out of the brain for systemic clearance. The expression of LRP1 in the brain is known to decrease with age, which may contribute to the age-related risk of developing sporadic Alzheimer's disease. Reduced LRP1 function is associated with increased extracellular Aβ deposition. Interestingly, LRP1 is also a substrate for γ-secretase, the same enzyme that cleaves the amyloid precursor protein (APP) to generate Aβ. As such, LRP1 can compete with APP for this enzyme, and overexpression of certain LRP1 fragments can lead to a reduction in Aβ production.

Table 7: Summary of Aβ Interaction with LRP1

Interacting Aβ Form Cellular Target Key Function Consequence of Interaction
Aβ42, Aβ40 Neurons, Astrocytes, Vascular smooth muscle cells, Brain endothelial cells Endocytosis, Transcytosis across BBB Aβ clearance and degradation, Systemic elimination of Aβ

Interactions with Cellular Lipids and Membranes

The interaction between amyloid-beta (Aβ) peptides and cellular membranes is a critical aspect of Aβ toxicity. nih.govnih.gov Neuronal plasma membranes are considered biologically significant environments for the aggregation of Aβ peptides. nih.gov The interaction is complex, driven by both electrostatic and hydrophobic forces, and can lead to profound changes in both the peptide structure and the integrity of the lipid bilayer. nih.govproquest.com

The initial binding of Aβ to the membrane surface is often mediated by electrostatic interactions between positively charged residues in the peptide and negatively charged lipid components. nih.govmdpi.com Glycosphingolipids, particularly gangliosides like GM1, which are abundant in neuronal membranes, are thought to be key binding partners for Aβ. mdpi.comresearchgate.net These interactions can promote a conformational change in the Aβ peptide, favoring the formation of β-sheet structures that serve as seeds for toxic fibril formation. mdpi.com Cholesterol, another crucial component of lipid rafts, can accelerate the binding of Aβ to ganglioside GM1 by modulating the ganglioside's conformation. nih.govresearchgate.net

Following initial binding, Aβ peptides can insert themselves into the hydrophobic core of the membrane, a process driven by hydrophobic interactions. nih.govproquest.com This insertion can disrupt the membrane in several ways. One widely accepted mechanism is the "channel hypothesis," where Aβ oligomers form annular, β-barrel-like structures that perforate the membrane, creating pores or ion channels. nih.govucf.edumdpi.com These channels can disrupt cellular homeostasis by allowing an unregulated influx of ions, such as Ca2+, into the cell. nih.govucf.edu The formation of these pores is a key element of Aβ's neurotoxic effects. ucf.edunih.gov

Another proposed mechanism of membrane disruption is a detergent-like effect, where the process of Aβ fibril elongation on the membrane surface causes lipid fragmentation and loss. proquest.comnih.gov The interaction is a two-step process: soluble oligomers first bind to the membrane to form small pores, and subsequent fibril elongation leads to more extensive membrane fragmentation. nih.gov Different fragments of the Aβ peptide may contribute differently to these toxic mechanisms; for instance, the Aβ(25-35) fragment is particularly important for membrane perforation. nih.gov

Membrane ComponentRole in Aβ InteractionObserved EffectReference
Ganglioside GM1Initial binding site for AβPromotes conformational change to β-sheet, seeding aggregation mdpi.comresearchgate.net
CholesterolModulates membrane environmentAccelerates Aβ binding to GM1 by altering GM1 conformation nih.gov
Anionic LipidsFacilitates electrostatic attractionPromotes Aβ binding and aggregation on the membrane surface mdpi.com
Zwitterionic Lipids (e.g., POPC)General membrane matrixCan increase the kinetics of Aβ fibril formation compared to aqueous solution mdpi.com

Interactions with Amyloid-β Degrading Enzymes

The concentration of Aβ in the brain is regulated by a balance between its production and its clearance. A significant portion of this clearance is carried out by proteolytic enzymes that degrade Aβ peptides. nih.govfrontiersin.org Several key enzymes, primarily zinc metalloproteases, have been identified as major players in Aβ catabolism.

Endothelin-converting enzyme (ECE) exists in two main isoforms, ECE-1 and ECE-2, both of which have been shown to degrade Aβ peptides. nih.govnih.gov ECE-1 is capable of hydrolyzing both Aβ40 and Aβ42 at multiple sites. nih.gov Studies have shown that overexpressing ECE-1 in cell lines can reduce extracellular Aβ concentrations by up to 90%, an effect that is reversed by the metalloprotease inhibitor phosphoramidon. nih.gov ECEs participate in the degradation of two distinct pools of Aβ: one destined for secretion and another that is produced and degraded intracellularly within the endosomal-autophagic-lysosomal pathways. nih.gov While ECE-1 appears to regulate both pools, ECE-2 is primarily involved with the intracellular degradation of Aβ. nih.gov The optimal pH for ECE-1 to cleave Aβ is acidic, which is consistent with its activity within intracellular compartments like endosomes. researchgate.net

Angiotensin-converting enzyme (ACE) is a dipeptidyl carboxypeptidase known for its role in blood pressure regulation, but it also contributes to Aβ degradation. mdpi.com A notable function of ACE is its ability to convert the more aggregation-prone Aβ1-42 into the less toxic Aβ1-40 by cleaving the C-terminal dipeptide. jneurosci.orgnih.gov This action effectively reduces the Aβ42/Aβ40 ratio, which is a critical factor in plaque formation. nih.gov ACE is also capable of cleaving Aβ1-40 at other sites, such as between Asp7 and Ser8. mdpi.comnih.gov Kinetic studies have revealed that different domains of ACE (the N- and C-domains) have varying specificities for Aβ fragments. nih.gov For instance, the Aβ(1-16) fragment is preferentially cleaved by the N-domain. nih.gov Inhibition of ACE in mouse models has been shown to promote the deposition of Aβ1-42 in the brain, highlighting its protective role in Aβ clearance. jneurosci.org

Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE) are two of the most significant Aβ-degrading enzymes in the brain. jneurosci.orgnih.govacs.org NEP is a neutral endopeptidase primarily located on the cell surface that degrades extracellular Aβ monomers. frontiersin.orgacs.org Its deficiency leads to a substantial increase in brain Aβ levels. frontiersin.orgjneurosci.org IDE is a thiol zinc-metalloendopeptidase that degrades a variety of substrates, including insulin (B600854) and Aβ. nih.gov Research indicates that NEP and IDE may act synergistically, with each enzyme having a preference for different species of Aβ. jneurosci.org For example, one study found that NEP mainly degrades more insoluble, amyloidogenic Aβ species, while IDE's primary role is to degrade more soluble Aβ species. jneurosci.org Both enzymes are considered "cryptidases," containing a catalytic chamber that encapsulates and cleaves amyloidogenic peptides. nih.gov

Beyond the major Aβ-degrading enzymes, several other proteases can influence Aβ levels, either through degradation or by generating N-terminally truncated Aβ species. mdpi.com

Caspases: These proteases are primarily known for their role in apoptosis. Under certain pathological conditions, caspases can cleave the Amyloid Precursor Protein (APP), which can contribute to the formation of specific Aβ species. mdpi.com

Meprin β: This metalloprotease can act as an alternative β-secretase, cleaving APP to generate N-terminally truncated Aβ peptides, such as Aβ2–x. frontiersin.orgnih.gov These truncated forms are found in Alzheimer's disease patients. nih.gov

Cathepsins: This family of lysosomal proteases has a dual role in Aβ metabolism. aginganddisease.org Cathepsin B, for example, has been shown to both generate Aβ through β-secretase-like activity and degrade Aβ peptides within the lysosome. aginganddisease.orgfrontiersin.org Other cathepsins, like Cathepsin S, are also involved in the lysosomal processing of APP to Aβ peptides. mdpi.com

EnzymeClassKey Aβ-Related Function(s)Reference
Endothelin-Converting Enzyme (ECE-1, ECE-2)Zinc MetalloproteaseDegrades Aβ40 and Aβ42 in extracellular and intracellular (endosomal/lysosomal) compartments. nih.govnih.gov
Angiotensin-Converting Enzyme I (ACE)Zinc MetalloproteaseConverts Aβ1-42 to Aβ1-40; degrades Aβ at other sites. mdpi.comjneurosci.orgnih.gov
Neprilysin (NEP)Zinc MetalloproteaseMajor enzyme for extracellular degradation of monomeric Aβ. frontiersin.orgjneurosci.orgacs.org
Insulin-Degrading Enzyme (IDE)Zinc MetalloproteaseDegrades soluble Aβ and other peptides like insulin. jneurosci.orgnih.gov
CaspasesCysteine ProteaseCan cleave APP, contributing to the generation of Aβ peptides under pathological conditions. mdpi.com
Meprin βZinc MetalloproteaseActs as an alternative β-secretase, generating N-terminally truncated Aβ (e.g., Aβ2-x). frontiersin.orgnih.gov
Cathepsins (e.g., B, D, S)Cysteine/Aspartic ProteasesDual role: can participate in both the generation and lysosomal degradation of Aβ peptides. mdpi.comaginganddisease.orgfrontiersin.org

Intracellular and Extracellular Signaling Pathways Influenced by Amyloid β

Phosphoinositide 3-Kinase (PI3K)/Akt/Glycogen Synthase Kinase 3 (GSK3β) Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt/Glycogen Synthase Kinase 3 (GSK3β) pathway is a crucial signaling cascade that regulates a wide array of cellular functions, including cell survival, growth, proliferation, and metabolism. mdpi.com Its dysregulation is a key factor in the pathogenesis of Alzheimer's disease (AD), where it is linked to both the accumulation of amyloid-β (Aβ) and the hyperphosphorylation of tau protein. nih.gov

Aβ peptides can modulate this pathway at several levels. Some studies suggest that Aβ exposure can impair the PI3K/Akt signaling cascade. molbiolcell.org This inhibition prevents the phosphorylation and subsequent inactivation of GSK3β. mdpi.com Activated GSK3β is a primary kinase responsible for phosphorylating tau protein at multiple sites, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of AD. nih.govdovepress.com The accumulation of Aβ can induce GSK3β activity through neuroinflammation and oxidative stress, or by directly preventing the activation of PI3K and Akt. nih.gov

Conversely, there is also evidence that Aβ can, under certain conditions, increase the phosphorylation of Akt. nih.gov This complex relationship suggests that the effect of Aβ on the PI3K/Akt/GSK3β pathway may be dependent on the specific Aβ species, its concentration, and the cellular context. molbiolcell.orgnih.gov For instance, the activation of Akt has been shown to protect against Aβ-induced apoptosis. nih.gov Furthermore, the pathway is interconnected with amyloid precursor protein (APP) processing. Activation of PI3K/Akt signaling can promote the non-amyloidogenic pathway of APP processing, thereby reducing Aβ production. mdpi.com

The intricate interplay is highlighted by findings that non-mutated presenilin-1 (PS1) can activate the PI3K/Akt pathway, leading to the inhibition of GSK3β and reduced tau phosphorylation, thus protecting cells. nih.gov However, familial AD mutations in PS1 may disrupt this protective mechanism, enhancing GSK3β activity and accelerating disease progression. nih.gov

Table 1: Influence of Amyloid-β on the PI3K/Akt/GSK3β Pathway

ComponentEffect of AβDownstream ConsequenceResearch Finding
PI3K InhibitionReduced Akt activation. nih.govAβ aggregation can prevent PI3K activation. nih.gov
Akt Inhibition / ActivationDecreased or increased phosphorylation of downstream targets. molbiolcell.orgnih.govAβ can inhibit insulin-induced Akt phosphorylation but has also been reported to increase it depending on the context. molbiolcell.orgnih.gov
GSK3β ActivationIncreased phosphorylation of tau protein. nih.govdovepress.comAβ-mediated inhibition of the PI3K/Akt pathway leads to the activation of GSK3β. mdpi.com
Tau Protein HyperphosphorylationFormation of neurofibrillary tangles (NFTs). nih.govActive GSK3β phosphorylates tau at sites associated with AD pathology. nih.govdovepress.com

Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, growth factors, and cellular energy status. plos.org There is significant evidence that Aβ dysregulates mTORC1 signaling, contributing to the pathology of Alzheimer's disease. nih.gov

Aβ can activate the mTORC1 pathway, often through the upstream PI3K/Akt signaling cascade. frontiersin.org Upon activation by Aβ-induced stimuli, Akt can phosphorylate and activate mTORC1. frontiersin.org This leads to the phosphorylation of its major downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Activated mTORC1 is implicated in several AD-related pathologies. For example, Aβ-induced mTORC1 activation has been shown to promote neuronal cell death. frontiersin.org

Furthermore, mTORC1 signaling is linked to the synthesis of proteins involved in neurodegeneration. One key finding is that Aβ-activated mTORC1 can upregulate the expression of HIF-1α, which in turn contributes to neuronal apoptosis. frontiersin.org The inhibition of mTORC1 signaling, for instance by rapamycin, has been shown to reduce Aβ levels and improve cognitive function in mouse models of AD, partly by promoting the autophagic clearance of Aβ. plos.orgtandfonline.com

Conversely, Aβ has also been reported to inhibit mTORC1 activation, leading to a reduction in the expression of certain proteins, such as the hormone leptin. nih.gov This inhibitory effect on mTORC1 signaling may be a mechanism through which Aβ exerts some of its detrimental effects on neuronal function. nih.gov The dual and seemingly contradictory roles reported for Aβ in modulating mTORC1 activity suggest a complex, context-dependent interaction.

Table 2: Influence of Amyloid-β on mTORC1 Signaling

ComponentEffect of AβDownstream ConsequenceResearch Finding
mTORC1 Activation / InhibitionRegulation of protein synthesis, autophagy, and cell survival. nih.govfrontiersin.orgAβ can activate mTORC1 via the PI3K/Akt pathway, but has also been shown to inhibit its activation. nih.govfrontiersin.org
S6K1 PhosphorylationIncreased protein synthesis.Aβ-induced mTORC1 activation leads to phosphorylation of S6K1.
4E-BP1 PhosphorylationRelease of eIF4E to initiate translation.mTORC1 activation by Aβ results in the phosphorylation of 4E-BP1.
Autophagy InhibitionReduced clearance of aggregated proteins like Aβ. plos.orgActivated mTORC1 inhibits autophagy, a process that can be reversed by mTOR inhibitors like rapamycin. plos.org
HIF-1α UpregulationPromotion of neuronal apoptosis. frontiersin.orgAβ-activated mTORC1 can increase HIF-1α synthesis. frontiersin.org

Ras GTPases-Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

The Ras-MAPK/ERK pathway is a critical signaling cascade that regulates a variety of cellular processes, including proliferation, differentiation, and survival. mdpi.com There is a general consensus that Amyloid-β induces abnormalities in the ERK1/ERK2 signaling pathway, which are observed in the brains of AD patients and animal models. nih.gov

Exposure of neurons to oligomeric Aβ has been shown to increase the levels of Ras and the phosphorylation of ERK (P-ERK). nih.goveneuro.org This suggests that Aβ can activate the Ras-MAPK signaling cascade. nih.gov This activation is not benign; sustained activation of ERK1/ERK2 by Aβ is implicated in the abnormal phosphorylation of tau protein, contributing to neuronal degeneration and cell death. nih.gov

The activation of this pathway by Aβ can be mediated by various receptors, including the Receptor for Advanced Glycation Endproducts (RAGE). nih.gov The binding of Aβ to RAGE can trigger multiple signaling cascades, including the Ras-ERK1/2 pathway. nih.gov This persistent activation through the Aβ/RAGE interaction is thought to contribute to synaptic impairment and cognitive deficits. nih.gov

Furthermore, the activated Ras-MAPK pathway stimulates the transcription of cyclin D1, a protein involved in cell cycle regulation. nih.gov The induction of cyclin D1 expression following Aβ treatment suggests a link between Aβ-induced aberrant signaling and attempts at cell cycle re-entry in post-mitotic neurons, a phenomenon associated with neurodegeneration in AD. nih.goveneuro.org

Table 3: Influence of Amyloid-β on the Ras-MAPK/ERK Pathway

ComponentEffect of AβDownstream ConsequenceResearch Finding
Ras Increased expression and activationActivation of the downstream MAPK cascade. nih.govOligomeric Aβ42 treatment increases Ras levels in primary neurons. nih.goveneuro.org
ERK1/ERK2 Increased phosphorylation (activation)Phosphorylation of various cytoplasmic and nuclear targets, including transcription factors. nih.govAβ induces sustained activation of ERK1/ERK2, linked to tau phosphorylation and neurodegeneration. nih.gov
Cyclin D1 Increased expressionPromotion of cell cycle entry. nih.govAβ-induced activation of the Ras-MAPK pathway leads to increased cyclin D1 expression. nih.goveneuro.org
Synaptic Function ImpairmentContribution to cognitive deficits. nih.govPersistent activation of ERK1/ERK2 via Aβ signaling contributes to synaptic dysfunction. nih.gov

PERK-eIF2α Pathway in Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is essential for protein folding and calcium homeostasis. The accumulation of misfolded proteins in the ER triggers a state known as ER stress, which in turn activates the Unfolded Protein Response (UPR). royalsocietypublishing.org The PERK-eIF2α pathway is one of the three major branches of the UPR. plos.org

Treatment of neuronal cells with Aβ has been shown to trigger the UPR. plos.org Specifically, Aβ induces the activation of PERK (PKR-like endoplasmic reticulum kinase). Activated PERK then phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 (eIF2α). plos.orgfrontiersin.org This phosphorylation has two main consequences. First, it leads to a general attenuation of protein synthesis, which can alleviate the load of newly synthesized proteins entering the ER. eneuro.org Second, it paradoxically promotes the preferential translation of certain mRNAs, such as that for Activating Transcription Factor 4 (ATF4). nih.gov

ATF4, in turn, upregulates the expression of genes involved in mitigating stress, but under conditions of prolonged or excessive ER stress, it can also promote the expression of pro-apoptotic proteins like CHOP. plos.orgnih.gov Furthermore, the phosphorylation of eIF2α has been linked to increased levels of β-secretase (BACE1), the key enzyme that initiates the amyloidogenic processing of APP to produce Aβ. royalsocietypublishing.orgfrontiersin.org This creates a vicious cycle where Aβ induces ER stress and eIF2α phosphorylation, which in turn enhances Aβ production. royalsocietypublishing.orgnih.gov

While the initial activation of the PERK-eIF2α pathway may serve a protective role to restore cellular homeostasis against Aβ-induced ER stress, chronic activation is detrimental and contributes to neuronal dysfunction and death. plos.org

Table 4: Influence of Amyloid-β on the PERK-eIF2α Pathway

ComponentEffect of AβDownstream ConsequenceResearch Finding
PERK Activation (Phosphorylation)Phosphorylation of eIF2α. plos.orgAβ treatment significantly increases the levels of phosphorylated PERK in neuronal cells. plos.org
eIF2α Activation (Phosphorylation)Attenuation of global protein translation and preferential synthesis of ATF4. frontiersin.orgnih.govPhosphorylation of eIF2α is a key event in the ER stress response induced by Aβ. plos.org
ATF4 Increased expressionUpregulation of stress-response genes and, under chronic stress, pro-apoptotic factors. nih.govPreferential translation of ATF4 occurs downstream of eIF2α phosphorylation. nih.gov
BACE1 Increased expressionEnhanced production of Aβ. royalsocietypublishing.orgfrontiersin.orgPhosphorylation of eIF2α can increase BACE1 levels, creating a feed-forward loop. royalsocietypublishing.org
CHOP Increased expressionInduction of apoptosis. plos.orgAβ-mediated UPR includes the activation of the pro-apoptotic factor CHOP. plos.org

Rho GTPases (RhoA, Rac1, Cdc42) Signaling in Astrocytes

Rho GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and are involved in a wide range of cellular processes such as cell morphology, migration, and phagocytosis. nih.govfrontiersin.org In the central nervous system, these molecules play a crucial role in the function of astrocytes, particularly in the context of neurodegenerative diseases like Alzheimer's disease. nih.gov

Amyloid-β peptides are potent triggers of astrocyte activation, a state known as reactive astrogliosis. researchgate.net Aβ stimulates astrocytes to release inflammatory factors and glutamate, which can exacerbate neuronal damage. nih.gov The signaling of Rho GTPases is central to regulating these astrocytic responses. Recent studies have highlighted the role of RhoA, Rac1, and Cdc42 in modulating the clearance of Aβ by astrocytes and the associated neuroinflammation. nih.govresearchgate.net

The activation of the RhoA/ROCK signaling pathway is associated with the promotion of astrocyte activation and the secretion of pro-inflammatory factors. nih.gov In contrast, Rac1 and Cdc42 are more involved in driving the formation of lamellipodia and filopodia, cellular protrusions that are essential for cell motility and phagocytosis. researchgate.net Therefore, the balance between RhoA and Rac1/Cdc42 activity is critical for determining the functional outcome of astrocyte activation in response to Aβ.

Dysregulation of Rho GTPase signaling in astrocytes can impact the clearance of Aβ. nih.gov These GTPases influence endocytic and exocytic pathways, which are vital for the uptake and degradation of extracellular material, including Aβ aggregates. researchgate.net By controlling cytoskeletal dynamics, Rho GTPases affect the ability of astrocytes to migrate towards and engulf amyloid plaques. nih.govresearchgate.net Targeting these signaling pathways in astrocytes is being explored as a potential therapeutic strategy to enhance Aβ clearance and reduce neuroinflammation in AD. nih.govresearchgate.net

Table 5: Influence of Amyloid-β on Rho GTPase Signaling in Astrocytes

ComponentEffect of AβDownstream Consequence in AstrocytesResearch Finding
RhoA ActivationPromotes stress fiber formation, astrocyte activation, and pro-inflammatory factor secretion. nih.govThe RhoA/ROCK pathway is implicated in the reactive astrogliosis seen in AD. nih.gov
Rac1 ModulationRegulates lamellipodia formation, cell migration, and phagocytosis. researchgate.netRac1 is involved in cytoskeletal rearrangements necessary for Aβ clearance by astrocytes. nih.gov
Cdc42 ModulationControls filopodia formation and cell polarity, affecting migration and intercellular communication. researchgate.netAlong with Rac1, Cdc42 plays a role in the dynamic morphological changes of activated astrocytes. nih.gov
Aβ Clearance Impairment/ModulationAltered ability of astrocytes to internalize and degrade Aβ peptides. nih.govDysregulation of Rho GTPases in astrocytes contributes to the accumulation of Aβ plaques. nih.govresearchgate.net

Modulation of Immune Cell Signaling (e.g., Microglia, Astrocytes, Antigen-Presenting Cells)

Neuroinflammation, driven by the activation of immune cells in the central nervous system like microglia and astrocytes, is a prominent feature of Alzheimer's disease. nih.gov Amyloid-β peptides are powerful activators of these glial cells, triggering signaling cascades that lead to the production of a host of inflammatory mediators. nih.govijbs.com

Microglia, the resident immune cells of the brain, are primary responders to Aβ deposition. mdpi.com They can recognize and bind to Aβ aggregates through various cell surface receptors, including Toll-like receptors (TLRs), scavenger receptors, and Dectin-1. ijbs.comaginganddisease.org For example, studies have shown that Aβ42 can directly bind to the extracellular domain of Dectin-1 on microglia, activating the Dectin-1-Syk-NF-κB signaling pathway. ijbs.com This activation leads to the transcription and release of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, as well as chemokines that attract other immune cells. nih.govijbs.com

Astrocytes also play a critical role in the neuroinflammatory response. aginganddisease.org Aβ can activate astrocytes, causing them to become "reactive." nih.gov This reactive state is characterized by hypertrophy and the production of inflammatory mediators, contributing to the inflammatory environment in the brain. nih.govaginganddisease.org There is extensive crosstalk between microglia and astrocytes, where cytokines and other signaling molecules released from one cell type can influence the activity of the other, often amplifying the inflammatory response. mdpi.comaginganddisease.org For instance, astrocyte-derived cytokines can regulate microglial functions, including their phagocytic activity. aginganddisease.org

While the initial activation of these immune cells may be a protective response aimed at clearing Aβ deposits, chronic activation leads to sustained neuroinflammation, which is detrimental to neurons and contributes to synaptic dysfunction and neurodegeneration. nih.gov

Table 6: Modulation of Immune Cell Signaling by Amyloid-β

Cell TypeReceptor(s) InvolvedKey Signaling Pathway(s) ActivatedFunctional Outcome
Microglia Dectin-1, TLRs, Scavenger Receptors. ijbs.comaginganddisease.orgDectin-1-Syk-NF-κB, TLR signaling. ijbs.comPhagocytosis of Aβ, production of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6), chemokines. nih.govijbs.com
Astrocytes Various, including scavenger receptors. nih.govNF-κB signaling. nih.govReactive astrogliosis, production of inflammatory mediators, modulation of synaptic function. nih.govaginganddisease.org
Antigen-Presenting Cells (Primarily microglia in the CNS)Pathways leading to antigen presentation and co-stimulatory molecule expression.Initiation and propagation of the adaptive immune response, though its role in AD is complex.

Experimental Models and Methodologies for β Amyloid Peptide Research

In Vitro Experimental Systems

In vitro systems offer a controlled environment to study the fundamental properties of Aβ peptides, including their synthesis, aggregation, and interaction with other molecules, free from the complexities of a biological system.

The primary method for obtaining Aβ(33-42) for research is through chemical synthesis, specifically solid-phase peptide synthesis (SPPS). Unlike the full-length Aβ(1-42), which can be produced via recombinant expression in bacteria like E. coli, the small size of Aβ(33-42) makes chemical synthesis more practical. nih.govmdpi.comescholarship.org

However, the synthesis and purification of C-terminal Aβ fragments, including Aβ(33-42), are notably challenging. This difficulty arises from the peptide's sequence, which is composed almost entirely of hydrophobic amino acid residues. nih.gov This high hydrophobicity leads to poor solubility in standard solvents used for reverse-phase high-performance liquid chromatography (RP-HPLC), the conventional method for peptide purification. frontiersin.org Furthermore, these fragments have a strong tendency to aggregate during and after synthesis, which can result in low yields and impure final products. nih.gov

Early research on the closely related fragment Aβ(34-42) confirmed that it readily aggregates into amyloid fibrils. nih.gov To overcome these challenges, modified purification protocols have been developed. One successful approach for fragments like Aβ(31-42) and Aβ(32-42) involves circumventing HPLC purification by using water precipitation to isolate the peptide from the cleavage mixture, followed by washing with diethyl ether to remove scavengers. This method has been shown to yield peptides with high purity and in substantially greater quantities than achievable with traditional HPLC. nih.gov

Table 1: Properties and Preparation Methods of Aβ Fragments

Peptide FragmentSequenceKey PropertiesPrimary Preparation MethodKey Challenges
β-Amyloid (1-42)DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIAHighly amyloidogenic; central to Alzheimer's pathologyRecombinant expression; chemical synthesisProne to aggregation; requires careful handling to maintain monomeric state
β-Amyloid (33-42)GLMVGGVVIAExtremely hydrophobic; high aggregation propensityChemical synthesis (SPPS)Poor solubility; severe aggregation during synthesis and purification

Cell culture models are indispensable tools for studying the cytotoxic effects of Aβ peptides and for screening potential therapeutic agents. Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are two of the most common neuronal-like cell lines used in Alzheimer's disease research. plos.orgnih.govfrontiersin.org When treated with neurotrophic factors, these cells can differentiate to exhibit mature neuronal characteristics, making them more sensitive to Aβ-induced toxicity. plos.org

Numerous studies have demonstrated that exposing SH-SY5Y and PC12 cells to aggregated forms of Aβ(1-42) or the toxic fragment Aβ(25-35) induces a cascade of detrimental effects, including increased oxidative stress, mitochondrial dysfunction, and apoptosis (programmed cell death). frontiersin.orgmdpi.complos.orgnih.govdovepress.commdpi.com

Despite the widespread use of these models, published research focuses almost exclusively on the effects of Aβ(1-42), Aβ(1-40), and Aβ(25-35). There is a notable absence of studies investigating the specific effects of the Aβ(33-42) fragment on SH-SY5Y, PC12, or other cell lines. This is likely because research has prioritized the full-length peptides known to accumulate in the brain and other fragments that have historically been characterized as the primary toxic species. The extreme insolubility and rapid aggregation of Aβ(33-42) may also make it difficult to prepare stable solutions for cell treatment and to interpret the results.

The aggregation of Aβ peptides from soluble monomers into insoluble amyloid fibrils is a hallmark of Alzheimer's disease. This process is typically monitored in vitro using fluorescent dyes like Thioflavin T (ThT), which binds to β-sheet-rich structures and emits a characteristic fluorescence signal. researchgate.netnih.gov

Studies of Aβ(1-42) show a characteristic nucleation-dependent polymerization process, with a lag phase followed by a rapid growth phase. uab.catnih.gov However, research on C-terminal fragments suggests a different kinetic profile. The fragment Aβ(34-42), for instance, has been observed to aggregate readily into fibrils, implying that the aggregation of this hydrophobic region may not be constrained by the same nucleation barriers as the full-length peptide. nih.gov

While detailed kinetic analyses specifically for Aβ(33-42) are not widely available, its sequence suggests it would aggregate extremely rapidly, potentially bypassing a significant lag phase. The primary focus of aggregation inhibition studies has been on preventing the fibrillization of Aβ(1-42). jneurosci.orgnih.govpnas.orgacs.orgmdpi.com Small molecules and other peptides are tested for their ability to prolong the lag phase or reduce the final amount of fibril formation. Given the lack of research on Aβ(33-42) toxicity in cell models, there has been correspondingly little effort to identify specific inhibitors of its aggregation.

In Vivo Non-Human Animal Models

In vivo models are crucial for understanding how Aβ peptides contribute to pathology within a complex, living system. However, these models have been developed to investigate the amyloid cascade hypothesis, which centers on the production and aggregation of Aβ(1-42). aginganddisease.org

Transgenic rodent models are the workhorses of in vivo Alzheimer's research. These models are engineered to overexpress human genes containing mutations linked to familial Alzheimer's disease, primarily the amyloid precursor protein (APP) and presenilin 1 (PSEN1). phypha.irnih.gov

APP/PS1 Mice: These mice co-express a mutated human APP gene and a mutated human PSEN1 gene. The PSEN1 mutations alter γ-secretase activity to favor the production of the more aggregation-prone Aβ42 over Aβ40. This leads to an age-dependent accumulation of amyloid plaques in the brain, mimicking a key pathological feature of the human disease. nih.gov

5XFAD Mice: This model expresses five different familial Alzheimer's disease mutations in the human APP and PSEN1 genes. frontiersin.org The combination of these mutations results in a much more aggressive and rapid development of amyloid pathology, with plaque formation occurring as early as two months of age. aginganddisease.orgfrontiersin.org

Crucially, the pathology in these models is driven by the proteolytic processing of the full-length human APP transgene into Aβ40 and Aβ42. These models are not designed to produce or study the specific biological effects of the Aβ(33-42) fragment.

Table 2: Overview of Common In Vivo Models for Aβ Research

ModelOrganismGenetic ModificationPrimary Aβ Species StudiedRelevance to Aβ(33-42)
APP/PS1MouseOverexpression of mutant human APP and PSEN1Aβ(1-40) and Aβ(1-42)Not designed to model this fragment.
5XFADMouseOverexpression of human APP and PSEN1 with five familial mutationsAβ(1-42)Not designed to model this fragment.
Aβ42 Transgenic DrosophilaFruit Fly (Drosophila melanogaster)Targeted neuronal expression of human Aβ(1-42)Aβ(1-42)Not designed to model this fragment.

The fruit fly, Drosophila melanogaster, offers a powerful and genetically tractable system for studying the neurotoxic effects of Aβ. nih.govnih.gov Researchers can use the GAL4-UAS system to direct the expression of human Aβ(1-42) specifically in the fly's nervous system, including the photoreceptor neurons of the eye. pnas.org

Expression of Aβ(1-42) in Drosophila leads to age-dependent neurodegeneration, which can manifest as a visible "rough eye" phenotype, as well as locomotor deficits and a reduced lifespan. nih.govresearchgate.net These models have been instrumental in genetic screens to identify other genes that can modify Aβ toxicity. nih.gov Some studies have also created models expressing other Aβ variants, such as the pyroglutamated form AβpE3–42, to compare their relative toxicity. oup.com However, like the rodent models, these systems are designed to investigate the consequences of the full-length Aβ peptide and are not used to explore the specific role of the Aβ(33-42) fragment.

Non-Human Primate Models (e.g., Marmosets, Mouse Lemurs, Rhesus Monkeys)

Non-human primates (NHPs) are valuable for studying age-related brain changes and behavior in a model biologically similar to humans. nih.gov The amyloid-beta (Aβ) and tau proteins, central to Alzheimer's disease (AD), are highly homologous among primates. nih.gov Consequently, all studied NHP species develop senile (Aβ) plaques and cerebral β-amyloid angiopathy with age. nih.gov However, significant tauopathy, extensive neuronal degeneration, and the profound cognitive impairment characteristic of Alzheimer's are uniquely human traits. nih.gov This makes primates paradoxical yet excellent models for investigating normal aging and naturally occurring Aβ lesions, as well as for testing diagnostics and therapies targeting aggregated Aβ. nih.gov

NHPs like marmosets, mouse lemurs, and rhesus monkeys are frequently used in Alzheimer's research due to their phylogenetic proximity to humans, which results in highly conserved amyloid precursor protein sequences. nih.gov These models are instrumental in exploring the mechanisms of Aβ deposition and associated pathological changes. nih.gov

Aged NHPs naturally develop pathologies that resemble human Alzheimer's disease, including extracellular Aβ plaques, cerebral amyloid angiopathy (CAA), intracellular phosphorylated-Tau (p-Tau), dystrophic neurites, and glial activation. xiahepublishing.com However, unlike in human AD, neurofibrillary tangles (NFTs) are rarely observed in the brains of aged NHPs. xiahepublishing.com

Rhesus Monkeys (Macaca mulatta): Studies on rhesus monkeys have shown that Aβ deposition begins after the age of 25, with well-formed senile plaques appearing in animals over 30. nih.gov In aged rhesus monkeys, the total Aβ levels in the temporal and occipital cortices can be comparable to those in Alzheimer's patients, with the Aβ42 isoform often being more prevalent than Aβ40. nih.gov One study of 81 rhesus monkeys (16–39 years old) found that while younger animals (16–19 years) had no parenchymal Aβ plaques, the majority of older monkeys (26–39 years) showed significant Aβ deposition. xiahepublishing.com

Marmosets (Callithrix jacchus): Aged marmoset monkeys exhibit Aβ40 in vascular deposits, while Aβ42 is primarily found in plaques associated with swollen neurites, though not with abnormally phosphorylated tau. oup.com

Mouse Lemurs (Microcebus murinus): These prosimian primates develop senile plaques as early as 8 years of age, with consistent plaque formation in those 10 years and older. nih.gov Approximately 60% of aged mouse lemurs show severe β-amyloid deposition. nih.gov Studies have linked cortical Aβ burden to cognitive impairments in these animals. xiahepublishing.com

Vervet/African Green Monkeys (Chlorocebus aethiops sabaeus): Research on aged female vervets has identified β-amyloid plaques in all subjects, with a distribution in the cerebral cortex similar to early-stage human AD. nih.gov This suggests that aged vervets can be a valuable model for studying the initial phases of Aβ-related pathology. nih.gov

Key Pathological Features in Naturally Aged Non-Human Primate Models
Primate ModelKey Aβ-Related PathologiesNotable Research Findings
Rhesus MonkeySenile plaques, Cerebral Amyloid Angiopathy (CAA)Aβ deposition begins after age 25; Aβ42 often predominates over Aβ40 in aged individuals. nih.gov
MarmosetVascular Aβ40 deposits, Plaque-associated Aβ42Aβ42 plaques are associated with swollen neurites but not significant tau pathology. oup.com
Mouse LemurSenile plaques, CAAPlaques appear as early as 8 years; severe deposition in ~60% of aged animals; cognitive deficits correlate with Aβ burden. xiahepublishing.comnih.gov
Vervet MonkeyCortical Aβ plaquesPlaque distribution is similar to early-stage human Alzheimer's disease. nih.gov

To accelerate and control the study of Aβ pathology, researchers have developed induced models in NHPs. A common method involves the intracerebroventricular injection of soluble Aβ oligomers. jneurosci.orgnih.gov

In one significant study, adult cynomolgus macaques received intracerebroventricular injections of Aβ oligomers. jneurosci.orgnih.gov The oligomers diffused into various brain regions associated with memory and cognitive functions. jneurosci.orgnih.gov This resulted in cardinal features of Alzheimer's pathology, including synapse loss, tau hyperphosphorylation, astrocyte and microglial activation, and the formation of neurofibrillary tangles. jneurosci.orgnih.gov Notably, these pathological changes occurred without the formation of fibrillar amyloid deposits, specifically linking the observed neurotoxicity to the Aβ oligomers. jneurosci.orgnih.gov This model is considered highly relevant for testing therapeutic interventions because it connects Aβ oligomers directly to subsequent tau and synaptic pathology. jneurosci.org

Another approach involved intracerebral injections of brain tissue extracts from an Alzheimer's patient into marmoset monkeys. oup.com After 6–7 years, the monkeys showed a moderate number of amyloid plaques, dystrophic neurites, and cerebral amyloid angiopathy, pathologies not found in control animals. oup.com

Characteristics of Induced Non-Human Primate Models
Induction MethodPrimate ModelObserved PathologiesKey Advantage
Aβ Oligomer InjectionCynomolgus MacaqueSynapse loss, Tau hyperphosphorylation, Glial activation, Neurofibrillary tangles. jneurosci.orgnih.govDirectly links soluble Aβ oligomers to downstream AD-like pathology without fibrillar plaque formation. jneurosci.org
AD Brain Homogenate InjectionMarmosetAmyloid plaques, Dystrophic neurites, Cerebral Amyloid Angiopathy. oup.comDemonstrates the potential for seeding and transmission of Aβ pathology. oup.com

Recent advancements in gene-editing technologies have led to the creation of genetically engineered NHP models of Alzheimer's disease, offering a way to study hereditary aspects of the condition.

Researchers have successfully developed a marmoset model by introducing mutations in the PSEN1 gene, which is associated with early-onset familial Alzheimer's disease in humans. bioworld.comnews-medical.net Using transcription activator-like effector nuclease (TALEN) and CRISPR/Cas9 systems, scientists have created marmosets with a deletion of exon 9 of the PSEN1 gene (PSEN1-ΔE9) or with specific point mutations (C410Y or A426P). bioworld.comresearchgate.netnih.gov

Key Findings from PSEN1 Marmoset Models:

Altered Aβ Production: Fibroblasts from PSEN1-ΔE9 marmosets showed an increased ratio of Aβ42 to Aβ40. bioworld.com Similarly, PSEN1 mutation carriers exhibited increased plasma amyloid-beta levels before reaching adulthood. nih.gov

Biochemical Changes: Western blot analysis of fibroblasts from PSEN1-ΔE9 monkeys detected uncleaved, full-length presenilin-1 protein, indicating perturbed protein processing. bioworld.comresearchgate.net Analysis of the brains of young PSEN1 mutant marmosets revealed altered enzyme-substrate interactions within the gamma-secretase complex. nih.gov

Translational Potential: These models are invaluable for studying the earliest, primate-specific molecular and cellular mechanisms that initiate Alzheimer's disease progression. nih.govnih.gov They provide a platform for longitudinal studies using non-invasive techniques like neuroimaging and biomarker analysis to track the disease from its inception. news-medical.netnih.gov

These genetically engineered models represent a significant step forward, as they allow for the investigation of disease mechanisms in a context that is genetically and physiologically closer to humans than rodent models. bioworld.com

Ex Vivo Approaches (e.g., Brain Tissue Extracts)

Ex vivo studies using brain tissue extracts from deceased Alzheimer's patients are crucial for understanding the biochemical and structural nature of β-amyloid as it exists in the human brain. These approaches provide a direct window into the pathology of the disease.

One area of focus has been the analysis of Aβ fibrils extracted directly from brain tissue. youtube.com Using techniques like solid-state nuclear magnetic resonance (NMR), researchers have found that Aβ fibrils within a single patient's brain tissue are structurally homogeneous. youtube.com However, the fibril structures can differ significantly between patients, suggesting that different fibril "strains" might exist, which could potentially correlate with variations in the clinical progression of the disease. youtube.com

Aqueous brain extracts from Alzheimer's patients, which contain soluble forms of Aβ and tau, have been used to investigate synaptotoxicity. jneurosci.org Studies have shown that these extracts can disrupt synaptic plasticity, specifically long-term potentiation (LTP), a cellular correlate of learning and memory. jneurosci.org Importantly, the neurotoxic effects of some of these extracts require the concomitant action of both Aβ and tau, highlighting the synergistic role these proteins play in synaptic dysfunction. jneurosci.org

Methodologies have been developed to isolate different species of Aβ from postmortem cortical tissue. frontiersin.org These protocols allow for the separate analysis of:

Readily diffusible Aβ. frontiersin.org

Readily solubilized Aβ. frontiersin.org

Pure Aβ dimers and monomers. frontiersin.org

Furthermore, ex vivo analysis of retinal tissue from deceased Alzheimer's patients has revealed Aβ deposits that correlate with the severity of brain pathology, suggesting the potential for retinal imaging as a diagnostic tool. arvojournals.org

Development of Research Tools and Probes (e.g., Antibodies, Inhibitors for Research Use)

The development of specific tools and probes is essential for the detection, quantification, and functional study of β-amyloid peptides, including fragments like β-Amyloid (33-42).

Antibodies: Monoclonal antibodies are among the most critical tools in Aβ research. They are designed to target different forms (monomers, oligomers, fibrils) and epitopes of the Aβ peptide.

Therapeutic and Research Antibodies: Antibodies like aducanumab, lecanemab, and donanemab, while developed as therapeutics, have also provided invaluable research insights by targeting aggregated forms of Aβ. nih.govmdpi.com For example, aducanumab was developed by screening B cells from healthy elderly individuals for reactivity against aggregated Aβ. nih.gov

Rationally Designed Antibodies: To probe the structure-toxicity relationship of Aβ oligomers, researchers have created computationally-designed, single-domain antibodies (DesAbs). nih.gov For instance, DesAb₁₈₋₂₄ and DesAb₃₄₋₄₀ were designed to bind to specific regions of Aβ40. nih.gov These tools can be used to modulate the structure of Aβ oligomers and study the resulting changes in their biophysical properties and cytotoxicity. nih.gov

Inhibitors for Research: Small molecule inhibitors are crucial for investigating the enzymatic pathways that produce Aβ peptides.

Secretase Inhibitors: Inhibitors of β-secretase and γ-secretase are used to study the generation of Aβ from the amyloid precursor protein (APP). While many have failed in clinical trials, they remain vital laboratory tools for modulating Aβ production in experimental systems.

Peptide-Based Inhibitors: Specific fragments of the β-amyloid protein itself, such as Amyloid β-Protein (33-42), have been shown to inhibit Aβ42-induced toxicity in research settings. medchemexpress.com Another approach involves "gammabodies," which are single-domain antibodies with grafted Aβ motifs. pnas.org A gammabody presenting the C-terminal Aβ motif (residues 33-42) can prevent Aβ oligomerization. pnas.org

Calpain Inhibitors: The calpain inhibitor MDL 28170 has been used to demonstrate that the cleavage of APP to produce Aβ40 and Aβ42 may be carried out by different protease activities, as the inhibitor primarily reduces the production of Aβ40 while having little effect on Aβ42. pnas.org

These research tools are fundamental for dissecting the molecular mechanisms of Aβ aggregation and toxicity, validating new therapeutic targets, and developing novel diagnostic methods.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying β-Amyloid (33-42) to ensure reproducibility in aggregation studies?

  • Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc-chemistry, followed by reverse-phase HPLC purification (>95% purity). Critical parameters include solvent choice (e.g., hexafluoroisopropanol for dissolving hydrophobic residues) and lyophilization conditions to prevent premature aggregation. Purity must be verified via mass spectrometry and SDS-PAGE, while aggregation propensity is assessed using thioflavin T (ThT) fluorescence assays .

Q. How do researchers control experimental variables to study β-Amyloid (33-42) aggregation kinetics in vitro?

  • Methodological Answer : Key variables include peptide concentration (µM to mM range), buffer composition (e.g., Tris-HCl vs. phosphate buffers), pH (5.8–7.4), and temperature (25–37°C). Agitation methods (orbital shaking vs. static incubation) and the use of co-solvents (e.g., DMSO) must be standardized. Kinetic data are modeled using the nucleation-dependent polymerization framework, with lag time and elongation rate constants derived from sigmoidal curve fitting .

Q. What are the primary challenges in characterizing β-Amyloid (33-42) oligomers, and how are they addressed methodologically?

  • Methodological Answer : Oligomers are transient and heterogenous, requiring techniques like size-exclusion chromatography (SEC), dynamic light scattering (DLS), and native mass spectrometry for size profiling. Cross-linking agents (e.g., glutaraldehyde) stabilize oligomers for TEM imaging. Functional assays, such as cytotoxicity in SH-SY5Y cells, are paired with structural data to correlate oligomer size with biological activity .

Advanced Research Questions

Q. How can contradictions in β-Amyloid (33-42) toxicity data across studies be resolved through experimental redesign?

  • Methodological Answer : Discrepancies often arise from variations in peptide preparation (e.g., batch-to-batch differences in aggregation states). Solutions include:

  • Standardized Protocols : Adopting community guidelines for synthesis, purification, and aggregation conditions .
  • Multi-Modal Validation : Combining biophysical (TEM, AFM) and functional (calcium imaging, mitochondrial stress assays) approaches to contextualize toxicity .
  • Meta-Analysis : Systematic reviews of published data to identify confounding variables (e.g., cell line specificity, assay sensitivity) .

Q. What computational strategies are employed to model β-Amyloid (33-42) interactions with lipid bilayers, and how do they inform experimental design?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) predict peptide orientation and membrane disruption mechanisms. Key parameters include bilayer composition (e.g., cholesterol content) and simulation timescales (µs to ms). Experimental validation involves neutron reflectometry and electrophysiology to assess pore formation .

Q. How can multi-omics approaches (proteomics, lipidomics) elucidate the role of β-Amyloid (33-42) in modulating synaptic dysfunction?

  • Methodological Answer :

  • Proteomics : SILAC-labeled neuronal cultures treated with β-Amyloid (33-42) are analyzed via LC-MS/MS to identify dysregulated pathways (e.g., synaptic vesicle recycling).
  • Lipidomics : MALDI-TOF/MS profiles membrane lipid composition changes, focusing on phosphatidylserine externalization.
  • Integration : Network analysis (e.g., STRING) links protein/lipid alterations to functional deficits observed in electrophysiology .

Methodological Best Practices

  • Data Contradiction Analysis : Apply the PICOT framework to isolate variables (Population: cell type; Intervention: peptide concentration; Comparison: scrambled vs. wild-type; Outcome: toxicity; Time: aggregation duration) .
  • Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and confidence intervals to enhance reproducibility .
  • Ethical Data Presentation : Avoid selective reporting of "clean" data; include raw datasets and negative results in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.